4-Fluoro-3-methylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIJCHSRVPSOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379109 | |
| Record name | 4-Fluoro-3-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139911-27-6 | |
| Record name | 4-Fluoro-3-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-3-methylphenylboronic Acid
CAS Number: 139911-27-6
This technical guide provides a comprehensive overview of 4-Fluoro-3-methylphenylboronic acid, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in cross-coupling reactions, and discusses its relevance in the development of targeted therapeutics.
Core Data and Properties
This compound is a key building block in medicinal chemistry and materials science.[1] Its fluorine and methyl substitutions on the phenyl ring provide unique electronic properties and steric hindrance, influencing its reactivity and the characteristics of the resulting compounds.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 139911-27-6 | [2] |
| Molecular Formula | C₇H₈BFO₂ | [2] |
| Molecular Weight | 153.95 g/mol | [2] |
| Melting Point | 217 °C (lit.) | Chem-Impex |
| Appearance | White to slightly yellow crystalline powder | Chem-Impex |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features |
| ¹H NMR | Data available, refer to spectral databases. |
| IR | Data available, refer to spectral databases. |
Synthesis and Reactions
This compound is primarily synthesized through the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate. Its main application lies in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from patented procedures for analogous compounds.[3][4]
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-4-fluoro-3-methylbenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of 1 M aqueous HCl. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical Suzuki-Miyaura coupling using this compound.
Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction
References
- 1. chemimpex.com [chemimpex.com]
- 2. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and spectral properties of 4-Fluoro-3-methylphenylboronic acid (CAS No. 139911-27-6). This versatile organoboron compound is a key building block in synthetic chemistry, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its fluorinated structure often imparts unique electronic properties beneficial for pharmaceutical and materials science development.[1] This document summarizes its known physical characteristics, provides detailed experimental protocols for their determination, and includes relevant safety information.
Core Physical and Chemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical characterization.
| Property | Value |
| CAS Number | 139911-27-6[2][3] |
| Molecular Formula | C₇H₈BFO₂[2] |
| Molecular Weight | 153.95 g/mol [2][4] |
| Appearance | White to off-white or slightly yellow crystalline powder[1] |
| Melting Point | 217 °C (literature value)[1] |
| Purity | 95-105% (by Titration)[1], ≥97.5% (by HPLC) |
Spectral Data Summary
Spectroscopic data is critical for confirming the identity and purity of the compound. The following table summarizes key spectral information.
| Spectroscopy | Data Availability |
| ¹H NMR | Spectra available[5] |
| ¹³C NMR | Spectra available[5] |
| FTIR | Spectra available[5] |
| Mass Spectrometry | Data available[5] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties and for acquiring the spectral data cited in this guide.
Melting Point Determination
The melting point is a crucial indicator of purity for a crystalline solid.[6] A sharp melting range typically indicates a high-purity substance, whereas a broad melting range suggests the presence of impurities.[6]
Methodology: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: A small amount of the dry this compound powder is finely crushed on a watch glass. The open end of a glass capillary tube is tapped into the powder until a 1-2 mm column of the sample is packed into the sealed end of the tube.[7][8]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus or similar device, alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (217 °C). The heating rate is then reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[7] For a pure sample, this range should be narrow.
Purity Determination by Acid-Base Titration
The purity of boronic acids can be determined by titration with a strong base. Boronic acids are weak acids, so the addition of a polyol like mannitol or glycerol is often required to form a stronger acidic complex, which provides a sharper and more easily detectable titration endpoint.[9][10][11]
Methodology: Titration with Sodium Hydroxide
-
Standardization: A standardized solution of ~0.1 M sodium hydroxide (NaOH) is prepared and its exact concentration is determined by titrating against a primary standard, such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: An accurately weighed sample of this compound (e.g., ~200 mg) is dissolved in a suitable solvent mixture, such as 50 mL of deionized water and 100 mL of glycerol.[11] The glycerol should be previously neutralized to a phenolphthalein endpoint.[11]
-
Titration: A few drops of phenolphthalein indicator are added to the dissolved sample. The solution is then titrated with the standardized NaOH solution from a burette until the first permanent faint pink color persists, indicating the equivalence point.[11]
-
Calculation: The purity of the this compound is calculated based on the volume of NaOH titrant used, its concentration, the stoichiometry of the reaction (1:1), and the initial mass of the sample.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[12][13]
Methodology: Attenuated Total Reflectance (ATR)
-
Background Spectrum: A background spectrum is collected from the clean, empty ATR crystal. This is necessary to eliminate interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[14]
-
Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal, ensuring complete coverage.[14]
-
Data Acquisition: A pressure clamp is applied to ensure firm contact between the sample and the crystal. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[14][15] Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to functional groups, such as O-H stretches (from the boronic acid), C-F stretches, aromatic C=C stretches, and B-O stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of the molecule. ¹H NMR identifies the hydrogen environments, while ¹³C NMR identifies the carbon environments.
Methodology: ¹H and ¹³C NMR in Solution
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added if not already present in the solvent.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to optimize homogeneity.
-
Data Acquisition: The ¹H NMR spectrum is acquired first, followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, or FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are referenced to the solvent signal or TMS. The spectra are then integrated (for ¹H NMR) and analyzed to confirm the molecular structure.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical and spectral characterization of a new batch of this compound.
Caption: Workflow for the characterization of this compound.
Safety and Handling
This compound is classified as an irritant. Users should consult the full Safety Data Sheet (SDS) before handling.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][16] Some sources also indicate potential harm if swallowed (H302).[4]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. geno-chem.com [geno-chem.com]
- 4. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. zzylchem.com [zzylchem.com]
- 10. cdn.hach.com [cdn.hach.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 15. allsubjectjournal.com [allsubjectjournal.com]
- 16. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
4-Fluoro-3-methylphenylboronic acid molecular weight
An In-Depth Technical Guide to 4-Fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical properties, applications, and a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery.
Core Properties and Specifications
This compound is an organoboron compound valued for its utility in forming carbon-carbon bonds.[1] The presence of a fluorine atom enhances the compound's electronic properties, which can improve reactivity, selectivity, and the metabolic stability of resulting molecules, making it a valuable reagent in pharmaceutical development.[1][2]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 153.95 g/mol | [1][3][4][5] |
| Molecular Formula | C₇H₈BFO₂ | [1][3][4][5] |
| CAS Number | 139911-27-6 | [1][3][5][6] |
| Melting Point | 217 °C (Lit.) | [1] |
| Appearance | White to slightly yellow crystalline powder | [1][6] |
| IUPAC Name | (4-fluoro-3-methylphenyl)boronic acid | [4] |
| Synonyms | 4-Fluoro-3-methylbenzeneboronic acid, 4-Fluoro-m-tolylboronic acid | [1][3][6] |
| InChI Key | JCIJCHSRVPSOML-UHFFFAOYSA-N | [4][5] |
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction is a powerful and widely used method for constructing biaryl and substituted aromatic structures, which are common motifs in biologically active compounds.[2][7]
Key applications include:
-
Pharmaceutical Synthesis: Serves as a critical intermediate in the synthesis of complex molecules for drug candidates in areas such as oncology and targeted therapies.[1][2][8]
-
Agrochemical Development: Used in the creation of new crop protection agents.[1]
-
Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials.[1]
The general workflow for a Suzuki-Miyaura coupling reaction is a foundational process in laboratories focused on synthetic chemistry.
Catalytic Cycle and Mechanism
The efficacy of the Suzuki-Miyaura reaction stems from a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[10][11]
-
Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic 'ate' complex, [R-B(OH)3]⁻.[9][10]
-
Reductive Elimination: The two organic fragments (Ar and R) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[10][11]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the coupling of this compound with an aryl bromide.
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Deionized Water
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq). Add this catalyst mixture to the main reaction flask.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add toluene and water in a 4:1 ratio via syringe. The solution should be sufficiently concentrated (e.g., 0.1 M with respect to the aryl bromide).
-
Reaction: Immerse the flask in a preheated oil bath and heat the mixture to reflux (typically 80-100 °C). Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue using flash column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure biaryl product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. This compound | 139911-27-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Fluoro-3-methylphenylboronic acid
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the structural elucidation of 4-Fluoro-3-methylphenylboronic acid. This commercially significant compound, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, demands precise structural verification for its effective application in the creation of novel pharmaceuticals and advanced materials.[1] This guide outlines the essential analytical techniques and experimental protocols required for its comprehensive characterization.
Compound Identity and Physicochemical Properties
This compound is an organoboron compound with the chemical formula C₇H₈BFO₂.[2][3] Its structure features a phenyl ring substituted with a fluorine atom, a methyl group, and a boronic acid functional group. These substitutions influence the electronic properties of the molecule, enhancing its reactivity and selectivity in various chemical transformations.[1]
A summary of its key quantitative data is presented in Table 1 for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₈BFO₂ | PubChem[2], Santa Cruz Biotechnology[3] |
| Molecular Weight | 153.95 g/mol | PubChem[2], Santa Cruz Biotechnology[3] |
| CAS Number | 139911-27-6 | PubChem[2], Santa Cruz Biotechnology[3] |
| Appearance | White to off-white crystalline powder | Thermo Scientific[4] |
| Melting Point | 217 °C | Chem-Impex[1] |
| Purity | Typically ≥98% | Thermo Scientific[4] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols for Structure Elucidation
A multi-technique approach is essential for the unambiguous structure determination of this compound. The following sections detail the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Thoroughly mix the sample by vortexing to ensure homogeneity.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
-
Expected Chemical Shifts (δ) in DMSO-d₆:
-
A singlet for the methyl protons (CH₃).
-
A multiplet system for the aromatic protons, showing characteristic coupling patterns due to the fluorine and adjacent protons.
-
A broad singlet for the boronic acid hydroxyl protons (-B(OH)₂), which is exchangeable with D₂O.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Expected Chemical Shifts (δ) in DMSO-d₆:
-
A signal for the methyl carbon.
-
Multiple signals in the aromatic region, with carbon-fluorine coupling observable for the carbon directly attached to the fluorine and its neighbors. The carbon attached to the boron will also exhibit a characteristic chemical shift.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
1. Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Electrospray Ionization-Mass Spectrometry (ESI-MS):
-
Instrument: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer.
-
Mode: Negative ion mode is often effective for boronic acids.
-
Parameters:
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
-
Expected Results: The mass spectrum should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at an m/z value corresponding to the calculated exact mass of C₇H₇BFO₂⁻. High-resolution mass spectrometry will confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
1. Sample Preparation:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
2. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Expected Absorption Bands (cm⁻¹):
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
C=C stretching vibrations in the aromatic ring around 1600 cm⁻¹.
-
A strong B-O stretching vibration around 1350 cm⁻¹.
-
A C-F stretching vibration in the region of 1100-1250 cm⁻¹.
-
Logical Workflow and Data Integration
The structural elucidation of this compound follows a logical progression of experiments and data analysis. The relationship between these steps is visualized in the following diagrams.
Caption: Workflow for the structure elucidation of this compound.
The following diagram illustrates the key structural features confirmed by each analytical technique.
Caption: Correlation of analytical data to the structure of the target compound.
By adhering to these detailed protocols and integrating the data from each technique, researchers can confidently verify the structure and purity of this compound, ensuring the quality and reliability of this crucial reagent in their research and development endeavors.
References
An In-depth Technical Guide on the Solubility of 4-Fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylphenylboronic acid is a versatile synthetic intermediate widely employed in pharmaceutical and agrochemical research.[1] Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block for the synthesis of complex organic molecules.[1] Understanding the solubility of this compound is critical for its effective use in various applications, from reaction condition optimization to formulation development in drug discovery. This guide summarizes available solubility data for analogous compounds, details relevant experimental protocols, and provides a generalized synthetic workflow.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 139911-27-6 | [2][3][4] |
| Molecular Formula | C₇H₈BFO₂ | [2][3] |
| Molecular Weight | 153.95 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 232-237 °C |
Solubility Data of Structurally Related Phenylboronic Acids
The solubility of boronic acids can be influenced by factors such as the nature of the solvent, temperature, and the presence of substituents on the phenyl ring.[5] Generally, boronic acids exhibit low solubility in water and nonpolar organic solvents, with higher solubility observed in polar organic solvents.[6][7]
Table 1: Solubility of Phenylboronic Acid Compounds in Water [8]
| Compound | Solubility at 20.0°C ( g/100 g H₂O) | Solubility at 50.0°C ( g/100 g H₂O) |
| Phenylboronic acid | ~2.0 | - |
| 3-Isobutoxyphenylboronic acid | - | - |
| 3-Carboxyphenylboronic acid | - | - |
| 2-(Trifluoromethyl)phenylboronic acid | - | - |
| 4-(Trifluoromethyl)phenylboronic acid | - | - |
Note: Specific values for all compounds at both temperatures were not provided in the source.
Table 2: Qualitative Solubility of Phenylboronic Acid in Organic Solvents [6][9]
| Solvent | Solubility |
| Ether | High |
| Ketones | High |
| Chloroform | Moderate |
| Hydrocarbons | Very Low |
The introduction of a fluorine atom and a methyl group, as in this compound, will alter the polarity and crystal lattice energy of the molecule compared to unsubstituted phenylboronic acid, thus influencing its solubility profile. It is anticipated that its solubility in polar organic solvents would be significant.
Experimental Protocols for Solubility Determination
The determination of boronic acid solubility can be challenging due to their tendency to dehydrate and form cyclic anhydrides (boroxines).[5] Several methods can be employed to obtain reliable solubility data.
4.1. Dynamic (Synthetic) Method for Organic Solvents [5][9][10]
This method is used to determine the temperature at which a solid solute dissolves completely in a solvent at a known concentration.
-
Apparatus: Jacketed glass vessel, magnetic stirrer, circulating thermostat bath, calibrated thermometer or temperature probe, and a luminance probe or laser for turbidity measurement.[11]
-
Procedure:
-
A precise amount of the boronic acid and the selected solvent are weighed into the jacketed glass vessel.
-
The mixture is heated slowly and at a constant rate while being stirred vigorously.
-
The turbidity of the mixture is monitored continuously.
-
The temperature at which the solution becomes clear (the last solid particles dissolve) is recorded as the solubility temperature for that specific composition.
-
This process is repeated with different compositions to construct a solubility curve.[11]
-
4.2. Thermodynamic Equilibrium Solubility Method [12][13][14]
This method determines the concentration of a compound in a saturated solution at equilibrium.
-
Apparatus: HPLC with UV detection, shaker or rotator, centrifuge, and appropriate buffer solutions or solvents.[13]
-
Procedure:
-
An excess amount of the solid boronic acid is added to a known volume of the solvent or buffer.
-
The mixture is agitated (e.g., shaken or rotated) at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
The suspension is then filtered or centrifuged to separate the solid from the saturated solution.
-
The concentration of the boronic acid in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.
-
Visualization of Synthetic and Experimental Workflows
5.1. Generalized Synthesis of a Substituted Phenylboronic Acid
The synthesis of arylboronic acids often involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
5.2. Experimental Workflow for Dynamic Solubility Determination
The following diagram illustrates the steps involved in the dynamic method for determining solubility.
Conclusion
While specific solubility data for this compound remains to be published, the information available for analogous compounds provides a valuable starting point for researchers. The experimental protocols outlined in this guide offer robust methods for determining the solubility of this and other boronic acids in various solvents. Such data is essential for optimizing synthetic procedures and for the rational design of formulation strategies in drug development. It is recommended that researchers perform their own solubility studies under their specific experimental conditions to obtain accurate and reliable data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. geno-chem.com [geno-chem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. evotec.com [evotec.com]
- 14. dissolutiontech.com [dissolutiontech.com]
Spectroscopic Profile of 4-Fluoro-3-methylphenylboronic Acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectral data for 4-Fluoro-3-methylphenylboronic acid (CAS No. 139911-27-6), a key reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Properties
-
IUPAC Name: (4-Fluoro-3-methylphenyl)boronic acid[2]
-
Molecular Formula: C₇H₈BFO₂[2]
-
Appearance: White to slightly yellow crystalline powder[1]
Spectroscopic Data Summary
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, from the proton and carbon environments to characteristic vibrational modes and mass-to-charge ratio. The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic arrangement within the molecule. Due to the nature of boronic acids, which can exist in equilibrium with their cyclic anhydride trimers (boroxines), NMR spectra can sometimes be complex.[4] Using solvents like methanol-d₄ can help break up these oligomers, providing a clearer spectrum of the monomeric acid.[4]
Table 1: NMR Spectral Data for this compound
| Nucleus | Technique | Chemical Shift (δ) ppm | Multiplicity & Coupling Constants (J) | Assignment |
| ¹H | 500 MHz | ~7.6 - 7.7 | Multiplet | 2 Aromatic Protons (H-2, H-6) |
| ~7.1 | Triplet | 1 Aromatic Proton (H-5) | ||
| ~2.3 | Singlet | Methyl Protons (-CH₃) | ||
| ¹³C | 125 MHz | ~164 (d) | d, ¹JCF ≈ 250 Hz | C-F |
| ~136 (d) | d, ³JCF ≈ 8 Hz | C-H (ortho to Boron) | ||
| ~132 (d) | d, ⁴JCF ≈ 3 Hz | C-H (meta to Boron) | ||
| ~127 (d) | d, ²JCF ≈ 19 Hz | C-CH₃ | ||
| ~116 (d) | d, ²JCF ≈ 21 Hz | C-H (ortho to Fluorine) | ||
| ~15 | Singlet | -CH₃ | ||
| ¹¹B | 128 MHz | ~30 | Broad Singlet | B(OH)₂ |
| ¹⁹F | 470 MHz | ~ -115 | Multiplet | Ar-F |
Note: Specific chemical shifts for ¹H and ¹³C NMR are predicted based on spectral data of similar compounds and general principles, as publicly available high-resolution spectra with full assignments are limited. The ¹¹B NMR shift is typical for tricoordinate arylboronic acids.[5] The ¹⁹F NMR shift is in the expected range for monofluorobenzene derivatives.[6]
Infrared (IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3400 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Methyl C-H Stretch |
| ~1610, ~1500 | Strong | Aromatic C=C Ring Stretch |
| ~1350 | Strong | B-O Stretch |
| ~1250 | Strong | C-F Stretch |
| ~1090 | Medium | B-C Stretch |
| ~850 | Strong | C-H Out-of-plane Bend |
Note: Wavenumbers are approximate and based on characteristic absorption regions for the specified functional groups.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues to its structure. Electrospray Ionization (ESI) is a common "soft" ionization technique suitable for boronic acids, often showing the molecular ion or a pseudomolecular ion with minimal fragmentation.[8]
Table 3: Mass Spectrometry Data for this compound
| m/z Value | Ion Species | Notes |
| 154.06 | [M]⁺ or [M+H]⁺ | The expected monoisotopic mass is 154.0601 Da.[2] The presence of the molecular ion confirms the molecular weight. |
| 136 | [M - H₂O]⁺ | Loss of a water molecule is a common fragmentation pathway for boronic acids. |
| Isotopic Peaks | [¹⁰B]M, [¹¹B]M | The natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) results in a characteristic isotopic pattern for boron-containing fragments, which can aid in identification.[9] |
Note: The fragmentation pattern is predictive. Actual fragments may vary based on the specific ionization technique and energy used.
Experimental Protocols
The following sections describe generalized but detailed methodologies for acquiring the spectral data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or CDCl₃) in a clean, dry NMR tube.[10] To mitigate issues with oligomerization and obtain a clear spectrum of the monomer, methanol-d₄ is often preferred.[4] Ensure the sample is fully dissolved and filter through a pipette with a glass wool plug to remove any particulate matter.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or 125 MHz spectrometer. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a larger sample concentration (50-100 mg) are required.[10] Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
-
¹¹B NMR Acquisition: Use a spectrometer with a boron-capable probe (e.g., 128 MHz). It is advisable to use quartz NMR tubes to avoid background signals from borosilicate glass.[11] A typical experiment may involve approximately 4 mg of the sample in 0.65 mL of solvent.[12]
-
¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer operating at a frequency appropriate for fluorine (e.g., 470 MHz on a 500 MHz instrument).[13] No special sample preparation beyond the standard procedure is typically required.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).[14]
-
Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[15]
-
Data Collection: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The depth of penetration of the IR beam is typically 0.5–5 μm.[14][16]
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of water.
-
Ionization: Introduce the sample solution into the ESI source. A high voltage (e.g., 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[17] The analysis can be run in either positive or negative ion mode; negative mode is often effective for boronic acids.
-
Desolvation: The charged droplets evaporate with the aid of a drying gas (e.g., nitrogen), leading to the formation of gas-phase ions of the analyte.[17]
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge (m/z) ratio. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[18]
Structural Confirmation Workflow
The synergy between different spectroscopic methods is crucial for the unambiguous identification and structural confirmation of a molecule. The following diagram illustrates the logical workflow, where each technique provides complementary information that, when combined, validates the structure of this compound.
Caption: Workflow for structural confirmation of the target molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. colorado.edu [colorado.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. rsc.org [rsc.org]
- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 15. mt.com [mt.com]
- 16. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling information for 4-Fluoro-3-methylphenylboronic acid (CAS No. 139911-27-6), a key reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Section 1: Chemical Identification and Physical Properties
This compound is an organoboron compound utilized for its unique properties in creating carbon-carbon bonds in synthetic chemistry.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (4-fluoro-3-methylphenyl)boronic acid | [2] |
| Synonyms | 4-Fluoro-3-methylbenzeneboronic acid, 3-Methyl-4-fluorophenylboronic acid | [1][3] |
| CAS Number | 139911-27-6 | [1][2][3] |
| Molecular Formula | C₇H₈BFO₂ | [1][2][3] |
| Molecular Weight | 153.95 g/mol | [1][2][3] |
| Appearance | White to off-white or slightly yellow crystalline powder | [1][4] |
| Melting Point | 217-237 °C (Lit.) | [1][5] |
| Storage Conditions | Store at room temperature in a cool, well-ventilated area. |[1][6] |
Section 2: Hazard Identification and GHS Classification
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][7]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][7][8] |
| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation[2][7][8] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[2][7][9] |
| Acute Toxicity, Oral (Potential) | 4 | H302: Harmful if swallowed (20% of notifications)[2] |
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][9]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[6][8][10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8][10]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][10]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][10]
Section 3: First-Aid Measures
Prompt and appropriate first-aid is essential in case of exposure. Always show the safety data sheet to the doctor in attendance.[7]
Table 3: First-Aid Experimental Protocols
| Exposure Route | Protocol |
|---|---|
| Inhalation | 1. Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8][11] 2. If breathing is difficult, give oxygen.[11] 3. If not breathing, give artificial respiration.[11] 4. Call a POISON CENTER or doctor/physician if you feel unwell.[11] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[12] 2. Wash off with soap and plenty of water.[6][7][11] 3. If skin irritation occurs, get medical advice/attention.[8][11] |
| Eye Contact | 1. Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[7][11] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][11] 3. If eye irritation persists, get medical advice/attention.[8][11] |
| Ingestion | 1. Rinse mouth with water.[6][7] 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person.[6][7] 4. Call a physician or Poison Control Center.[7][9] |
Section 4: Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or foam.[13]
-
Specific Hazards: In a fire, hazardous decomposition products may be formed, including carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and gaseous hydrogen fluoride (HF).[11][14]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][13]
Accidental Release Measures (Spill Protocol):
-
Personal Precautions: Ensure adequate ventilation. Evacuate non-essential personnel. Wear appropriate personal protective equipment (PPE) to prevent contact with skin and eyes and to avoid breathing dust.[11][13]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[12][13]
-
Containment and Cleanup:
Section 5: Handling, Storage, and Personal Protection
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
Table 4: Exposure Controls and Personal Protective Equipment (PPE) | Control Type | Specification | Reference | | :--- | :--- | :--- | | Engineering Controls | Use only outdoors or in a well-ventilated area, such as a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[6][11] | | Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[7][11] | | Skin Protection | Wear impervious protective clothing, such as a lab coat. Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[7][11] | | Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved dust respirator (e.g., N95).[8][12][13] | | Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Remove contaminated clothing and wash it before reuse.[6][8][12] |
Section 6: Stability and Reactivity
-
Chemical Stability: The product is stable under recommended storage conditions (cool, dry, well-ventilated).[11]
-
Conditions to Avoid: Avoid heat, flames, ignition sources, and the formation of dust.[11][13]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[11][14]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[11][14]
Section 7: Toxicological and Disposal Information
Toxicological Information:
-
To the best of our knowledge, the toxicological properties have not been fully investigated.[11]
-
The primary known health effects are irritation to the skin, eyes, and respiratory system upon exposure.[2][10]
Disposal Considerations:
-
Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[12][13]
-
Do not empty into drains.[11]
-
It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[13]
-
Handle uncleaned containers as you would the product itself.[12][13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3-Fluoro-4-methylphenylboronic acid 168267-99-0 [sigmaaldrich.com]
- 6. keyorganics.net [keyorganics.net]
- 7. Page loading... [guidechem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
commercial availability of 4-Fluoro-3-methylphenylboronic acid
An In-Depth Technical Guide to 4-Fluoro-3-methylphenylboronic Acid: Properties, Availability, and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 139911-27-6), a versatile reagent in modern organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, commercial availability, and its principal application in Suzuki-Miyaura cross-coupling reactions. Included are a representative experimental protocol and detailed diagrams of the reaction mechanism to facilitate its practical application in the laboratory.
Introduction
This compound is an organoboron compound that has become an invaluable building block in medicinal and materials chemistry.[1] Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, offers unique electronic and steric properties that chemists can leverage to synthesize complex molecular architectures. The fluorine substitution can enhance the biological activity and metabolic stability of target molecules, making this reagent particularly useful in the development of novel pharmaceuticals and agrochemicals.[1]
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[1][2] This guide serves to consolidate the technical information required for its effective use.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases.[1][3][4]
| Property | Value |
| CAS Number | 139911-27-6[1][3] |
| Molecular Formula | C₇H₈BFO₂[1][3][4] |
| Molecular Weight | 153.95 g/mol [1][3][4] |
| Appearance | White to slightly yellow crystalline powder[1] |
| Melting Point | ~217 °C[1] |
| Synonyms | 4-Fluoro-3-methylbenzeneboronic acid, 4-Fluoro-m-tolylboronic acid[1][3] |
Commercial Availability
This compound is readily available from a variety of chemical suppliers worldwide, typically at research-grade purities. The table below lists several vendors, though it is not exhaustive. Purity levels and available quantities may vary.
| Supplier | Purity | Notes |
| Chem-Impex | 95 - 105% (by titration) | Sold for research applications.[1] |
| Santa Cruz Biotechnology | For Research Use Only | Alternate names listed as 3-Methyl-4-fluorophenylboronic acid.[3] |
| Tokyo Chemical Industry (TCI) | >97.0% | Often contains varying amounts of the corresponding anhydride. |
| Thermo Scientific | 98% | Available through distributors like Fisher Scientific.[5] |
| J & K SCIENTIFIC LTD. | 97% | Available in quantities from 1g to 25g.[6] |
| Capot Chemical Co., Ltd. | 98% | Offers various package sizes from 1g to 25g.[6] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between an organoboron compound and an organohalide.[2] this compound serves as the organoboron partner, coupling with various aryl or vinyl halides (or triflates) to produce substituted biaryl compounds.
The general workflow for this reaction is visualized below.
The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.[7][8]
This catalytic cycle is illustrated in the diagram below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. scbt.com [scbt.com]
- 4. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Fluoro-3-methylphenylboronic acid, a key building block in medicinal chemistry and materials science. This document details the prevalent lithiation-borylation pathway, offering a step-by-step experimental protocol adapted from established procedures for structurally analogous compounds. A viable alternative, the Grignard reaction, is also discussed. The guide includes quantitative data, detailed methodologies, and a visual representation of the synthetic workflow to support researchers in the successful preparation of this versatile reagent.
Introduction
This compound is an important organoboron compound frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its structural motifs are present in a variety of biologically active molecules and advanced materials, making its efficient synthesis a topic of significant interest for chemists in the pharmaceutical and materials science sectors. This guide focuses on providing practical, in-depth information on its synthesis.
Primary Synthesis Route: Lithiation-Borylation of 1-Bromo-4-fluoro-3-methylbenzene
The most common and effective method for the synthesis of this compound is the lithiation-borylation of an appropriate haloaromatic precursor. This method involves the halogen-metal exchange of 1-bromo-4-fluoro-3-methylbenzene with an organolithium reagent at low temperatures, followed by quenching the resulting aryllithium species with a trialkyl borate. Subsequent acidic workup affords the desired boronic acid. A detailed protocol, adapted from the synthesis of a structurally similar compound, 3,5-difluoro-4-methylphenylboronic acid, is provided below[1].
Experimental Protocol
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-4-fluoro-3-methylbenzene | 189.03 | 10.0 g | 0.053 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 23.3 mL | 0.058 |
| Triisopropyl borate | 188.08 | 12.0 mL | 0.056 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| n-Hexane | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried under a stream of nitrogen.
-
Initial Charge: 1-Bromo-4-fluoro-3-methylbenzene (10.0 g, 0.053 mol) and anhydrous tetrahydrofuran (150 mL) are added to the flask.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.5 M in hexanes, 23.3 mL, 0.058 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for an additional 2 hours.
-
Borylation: Triisopropyl borate (12.0 mL, 0.056 mol) is added dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and is stirred overnight.
-
Quenching and Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH of the aqueous layer is between 1 and 2.
-
Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is triturated with n-hexane to afford this compound as a white to off-white solid.
Quantitative Data (Adapted from a similar synthesis[1])
| Parameter | Value |
| Expected Yield | 70-78% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Alternative Synthesis Route: Grignard Reaction
An alternative approach for the synthesis of this compound involves the formation of a Grignard reagent from 1-bromo-4-fluoro-3-methylbenzene, followed by its reaction with a trialkyl borate. This method is also widely used for the preparation of arylboronic acids.
General Experimental Workflow
-
Grignard Reagent Formation: Magnesium turnings are activated in anhydrous diethyl ether or THF, followed by the slow addition of 1-bromo-4-fluoro-3-methylbenzene to initiate the formation of the Grignard reagent, 4-fluoro-3-methylphenylmagnesium bromide.
-
Borylation: The prepared Grignard reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an acidic solution to yield the final product.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the primary synthesis route of this compound via lithiation-borylation.
Caption: Lithiation-Borylation Synthesis Workflow.
Conclusion
This guide provides a detailed framework for the synthesis of this compound, with a primary focus on the robust and high-yielding lithiation-borylation pathway. The provided experimental protocol, adapted from a closely related synthesis, offers a reliable starting point for laboratory preparation. The alternative Grignard route is also a viable option for researchers to consider. The successful synthesis of this key building block will undoubtedly facilitate further advancements in the development of novel pharmaceuticals and functional materials.
References
The Versatility of 4-Fluoro-3-methylphenylboronic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Fluoro-3-methylphenylboronic acid is a versatile organoboron compound that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, impart favorable electronic properties and steric hindrance that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of bioactive molecules, detailed experimental protocols, and its relevance in targeting key signaling pathways.
Core Applications in Drug Discovery and Development
This compound is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures from simple precursors. The 4-fluoro-3-methylphenyl moiety introduced through this method can serve as a key pharmacophore in a variety of therapeutic agents.
Anti-inflammatory and Analgesic Agents
One notable application of this compound is in the synthesis of novel dihydropyrimidin-2-ol derivatives with potent anti-inflammatory and analgesic properties.[1] A study detailing the synthesis of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives highlighted their potential as effective therapeutic agents. The biological evaluation of these compounds revealed that the nature of the substituent on the aryl ring plays a significant role in their activity, with a chlorophenyl substitution demonstrating particularly strong anti-inflammatory and analgesic effects.[1]
Multi-Kinase Inhibitors for Oncology
The 4-fluoro-3-methylphenyl motif is also a key structural component in the development of multi-kinase inhibitors for the treatment of cancer. A prominent example is Foretinib (GSK1363089) , an investigational drug that targets multiple receptor tyrosine kinases, including MET (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor).[2] These kinases are crucial regulators of tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. By inhibiting these pathways, Foretinib can disrupt the complex signaling networks that drive cancer progression.[2] The synthesis of Foretinib and its analogs can incorporate the 4-fluoro-3-methylphenyl group, highlighting the importance of this moiety in achieving potent and selective kinase inhibition.
Data Presentation
While the full quantitative data from the primary research on the anti-inflammatory and analgesic dihydropyrimidin-2-ol derivatives is not publicly available, the following table summarizes the types of biological activities that were evaluated.
| Compound Class | Biological Activity | Key Findings |
| 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives | Anti-inflammatory, Analgesic | Derivatives showed significant activity, with the 6-(4-chlorophenyl) analog being the most potent.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling reaction using this compound. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Degas the solvent by bubbling with an inert gas for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove the base and inorganic byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.
Procedure:
-
Male Wistar rats (150-200g) are divided into control and treatment groups.
-
The test compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally. The control group receives the vehicle alone. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
In Vivo Analgesic Activity: Tail-Flick Test
This method is used to assess the central analgesic activity of compounds.
Procedure:
-
Mice or rats are gently restrained, and the tail is placed over a radiant heat source.
-
The time taken for the animal to "flick" its tail away from the heat is recorded as the reaction time. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
The baseline reaction time is measured before administration of the test compound.
-
The test compound, vehicle, or a standard analgesic (e.g., morphine) is administered.
-
The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
An increase in the reaction time compared to the baseline and the vehicle-treated group indicates an analgesic effect.
Signaling Pathways and Mechanisms of Action
The 4-fluoro-3-methylphenyl moiety can be found in inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation.
VEGFR and MET Signaling in Cancer
Foretinib, a multi-kinase inhibitor, demonstrates the relevance of targeting the VEGFR and MET signaling pathways. The diagram below illustrates the general mechanism of action for such inhibitors.
Caption: Inhibition of MET and VEGFR signaling by Foretinib.
Experimental Workflow for Synthesis and Screening
The following diagram outlines a typical workflow for the synthesis and initial biological screening of novel compounds using this compound.
Caption: Workflow for synthesis and screening of bioactive compounds.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling reactions facilitates the synthesis of a diverse range of bioactive molecules, including potent anti-inflammatory, analgesic, and anti-cancer agents. The unique electronic and steric properties of the 4-fluoro-3-methylphenyl moiety contribute to the enhanced pharmacological profiles of these compounds. Further exploration of this building block in the design and synthesis of novel therapeutic agents holds significant promise for the future of drug discovery.
References
The Strategic Role of Fluorine Substitution in Phenylboronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into the phenylboronic acid scaffold has emerged as a powerful strategy in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine substitution, focusing on its influence on acidity (pKa), reactivity in cross-coupling reactions, and its application in the design of enzyme inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the foundational knowledge to leverage fluorinated phenylboronic acids in their discovery and development programs.
Introduction: The Fluorine Advantage in Phenylboronic Acid Chemistry
Phenylboronic acids are versatile building blocks in organic synthesis, renowned for their utility in the Suzuki-Miyaura cross-coupling reaction and their ability to reversibly bind to diols, a property exploited in sensor technology and drug delivery.[1][2] The strategic incorporation of fluorine atoms into the phenyl ring significantly modulates the electronic properties of these molecules, leading to profound effects on their chemical and biological behavior.[3][4]
Fluorine's high electronegativity and relatively small size allow it to act as a potent electron-withdrawing group through inductive effects, while its lone pairs can participate in resonance donation.[5] This dual nature allows for fine-tuning of the Lewis acidity of the boronic acid moiety, a critical parameter for its interaction with biological targets and its reactivity in catalytic cycles.[6][7] In drug discovery, fluorination is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles.[3][4][8] This guide delves into the core principles and practical applications of fluorine substitution in phenylboronic acids.
Impact of Fluorine Substitution on Acidity (pKa)
The acidity of the boronic acid, quantified by its pKa value, is a crucial determinant of its utility, particularly in biological applications where interactions are pH-dependent.[9][10] The introduction of electron-withdrawing fluorine atoms generally increases the acidity (lowers the pKa) of the phenylboronic acid.[6][11] This effect is dependent on the number and position of the fluorine substituents.[6]
The pKa of unsubstituted phenylboronic acid is approximately 8.86.[6] Fluorine substitution can lower this value significantly, with the magnitude of the effect being ortho > meta > para for monosubstituted derivatives.[6] In the ortho position, in addition to the inductive effect, an intramolecular hydrogen bond between the boronic acid hydroxyl group and the fluorine atom can further stabilize the conjugate base, thereby increasing acidity.[6] The resonance effect of a para-fluoro substituent can partially counteract the inductive effect, leading to a smaller change in pKa compared to the meta- and ortho-isomers.[6]
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids
| Compound | pKa | Reference(s) |
| Phenylboronic Acid | 8.86 | [6] |
| 2-Fluorophenylboronic acid | 8.77 | [6] |
| 3-Fluorophenylboronic acid | 8.35 | [12] |
| 4-Fluorophenylboronic acid | 8.77 | [6][11] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [6] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 7.2 | [9] |
| 4-Amino-3-fluorophenylboronic acid (acetylated) | 7.8 | [9][13] |
Synthesis of Fluorinated Phenylboronic Acids
The synthesis of fluorinated phenylboronic acids typically involves the reaction of a corresponding fluorinated aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.
Caption: General workflow for the synthesis of fluorinated phenylboronic acids.
Detailed Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid[9][13]
This protocol describes the synthesis from 4-bromo-2-fluoroaniline.
Materials:
-
4-bromo-2-fluoroaniline
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi)
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na2SO4)
-
Pentane
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
Step 1: Protection of the Amine Group
-
Dissolve 4-bromo-2-fluoroaniline in anhydrous DCM in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the protected acetamido derivative.
Step 2: Boronic Acid Formation
-
Dissolve the protected 4-bromo-2-fluoroacetanilide in anhydrous THF in a flame-dried, nitrogen-purged three-necked flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the stirred solution. Maintain the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add trimethyl borate dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl.
-
Stir the mixture vigorously for 1-2 hours to effect hydrolysis of the boronate ester.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-amino-3-fluorophenylboronic acid.
Role in Suzuki-Miyaura Cross-Coupling Reactions
Fluorinated phenylboronic acids are important reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of fluorinated biaryls, which are common motifs in pharmaceuticals and advanced materials.[1][14] The electron-withdrawing nature of fluorine can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.[5] While highly electron-deficient boronic acids, such as pentafluorophenylboronic acid, can be challenging substrates under standard conditions, modified protocols have been developed to achieve efficient coupling.[15][16]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with Pentafluorophenylboronic Acid[15][16]
This protocol is for the coupling of an aryl iodide with pentafluorophenylboronic acid.
Materials:
-
Pentafluorophenylboronic acid
-
Aryl iodide
-
Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))
-
Cesium fluoride (CsF)
-
Silver(I) oxide (Ag2O)
-
Anhydrous solvent (e.g., toluene or DME)
-
Nitrogen atmosphere
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, combine the aryl iodide (1.0 equiv), pentafluorophenylboronic acid (1.2 equiv), CsF (2.0 equiv), and Ag2O (1.0 equiv).
-
Add the Pd(PPh3)4 catalyst (e.g., 3 mol %).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pentafluorobiphenyl derivative.
Application in Enzyme Inhibition
Fluorinated phenylboronic acids are of significant interest as enzyme inhibitors, particularly for serine proteases.[17][18] The boronic acid moiety can act as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[19] The electron-withdrawing fluorine atoms can enhance the Lewis acidity of the boron atom, promoting the formation of the tetrahedral boronate adduct with the serine hydroxyl group and potentially increasing the inhibitor's potency.[6]
Caption: Mechanism of serine protease inhibition by a fluorinated phenylboronic acid.
Experimental Protocol: General Proteasome Inhibition Assay[20]
This protocol describes a general method to evaluate the inhibitory activity of synthesized fluorinated phenylboronic acid derivatives against the human 20S proteasome.
Materials:
-
Synthesized fluorinated phenylboronic acid derivatives
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Human 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Create a series of dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.
-
Add 88 µL of assay buffer to each well.
-
Add 5 µL of a solution of the 20S proteasome (e.g., final concentration of 0.5 nM) to each well.
-
Incubate the plate at 37 °C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate (e.g., final concentration of 10 µM) to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) every minute for 30 minutes using a fluorimeter.
-
Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The substitution of fluorine onto the phenylboronic acid core provides a powerful and versatile tool for modulating the properties of these important chemical entities. The predictable influence of fluorine on acidity, coupled with its beneficial effects on metabolic stability and binding affinity, has solidified the role of fluorinated phenylboronic acids in modern drug discovery and materials science. The synthetic and analytical protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of these compounds and to design next-generation molecules with tailored properties for a wide range of applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. sites.pitt.edu [sites.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rroij.com [rroij.com]
- 19. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
An In-depth Technical Guide to the Electronic Properties of 4-Fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-methylphenylboronic acid is a versatile synthetic building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1] Its utility in the synthesis of pharmaceuticals and advanced materials is significantly influenced by its intrinsic electronic properties. The presence of a fluorine atom, a methyl group, and a boronic acid moiety on the phenyl ring creates a unique electronic environment that dictates its reactivity, stability, and interaction with other molecules. This guide provides a detailed overview of the core electronic characteristics of this compound, outlines standard methodologies for their determination, and presents a logical workflow for computational analysis.
While direct, comprehensive experimental and computational studies on this compound are not extensively available in current literature, this document synthesizes information based on the well-understood principles of physical organic chemistry and data from analogous fluorinated phenylboronic acid derivatives.
Molecular Structure and Electronic Influences
The electronic landscape of this compound is governed by the interplay of inductive and resonance effects of its substituents on the aromatic ring.
-
Fluorine Atom (at C4): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which lowers the electron density of the phenyl ring. Conversely, it has a moderate electron-donating resonance effect (+M) due to its lone pairs. For halogens, the inductive effect typically dominates, leading to a net electron withdrawal.
-
Methyl Group (at C3): The methyl group is a weak electron-donating group through both inductive effects (+I) and hyperconjugation.
-
Boronic Acid Group (-B(OH)₂ at C1): The boronic acid group is a potent electron-withdrawing group. The boron atom possesses a vacant p-orbital, which can accept π-electron density from the aromatic ring, a feature crucial for its role as a Lewis acid and its reactivity in transition metal catalysis.
These combined effects modulate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are fundamental to understanding the molecule's chemical reactivity and kinetic stability.
Quantitative Electronic Properties (Hypothetical Data)
Due to the absence of specific published data for this compound, the following table presents hypothetical yet plausible values for its key electronic properties. These values are estimated based on computational studies performed on structurally similar compounds, such as 3-fluorophenylboronic acid.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV to -7.5 eV | Represents the electron-donating ability. A lower (more negative) energy indicates a lower propensity to donate electrons. |
| LUMO Energy | -1.0 eV to -2.0 eV | Represents the electron-accepting ability. A lower energy indicates a higher propensity to accept electrons, making the molecule more electrophilic. |
| HOMO-LUMO Gap (ΔE) | 4.5 eV to 6.5 eV | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability. |
| Dipole Moment | 2.0 D to 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| UV-Vis λmax | 220-230 nm & 265-275 nm | Corresponds to π → π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the electronic environment. |
Experimental and Computational Protocols
Determining the electronic properties of a molecule like this compound involves a combination of spectroscopic experiments and quantum chemical calculations.
Experimental Protocol: UV-Visible Spectroscopy
This protocol outlines the determination of the absorption spectrum to identify electronic transitions.
-
Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of a spectroscopic grade solvent (e.g., ethanol or acetonitrile) to prepare a stock solution.
-
Working Solutions: Prepare a series of dilutions from the stock solution to find an optimal concentration that yields an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer. Use the pure solvent as a reference blank to zero the instrument.
-
Spectral Acquisition: Record the absorption spectrum of the working solution over a wavelength range of 200 nm to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). These peaks correspond to the energy required for electronic transitions, providing insight into the HOMO-LUMO gap.
Computational Protocol: Density Functional Theory (DFT)
DFT is a powerful method for calculating the electronic structure and properties of molecules.
-
Molecular Structure Optimization:
-
Construct the 3D structure of this compound using molecular modeling software.
-
Perform a geometry optimization calculation to find the lowest energy conformation. A common and reliable method is the B3LYP functional combined with a 6-311++G(d,p) basis set.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
Using the optimized structure, perform a single-point energy calculation with the same functional and basis set.
-
From this calculation, extract key electronic data:
-
Energies of the HOMO and LUMO orbitals.
-
The molecular electrostatic potential (MEP) map, which visualizes electron-rich and electron-poor regions.
-
The total dipole moment.
-
-
-
Simulated UV-Vis Spectrum (TD-DFT):
-
To correlate with experimental data, perform a Time-Dependent DFT (TD-DFT) calculation to predict the electronic transition energies and corresponding oscillator strengths, which simulate the UV-Vis spectrum.
-
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the computational analysis of this compound's electronic properties using DFT.
Caption: Workflow for DFT analysis of molecular electronic properties.
Conclusion
This compound possesses a distinct electronic profile engineered by its substituent pattern. The strong electron-withdrawing nature of the fluoro and boronic acid groups, slightly offset by the donating methyl group, results in a relatively low-lying LUMO, which is key to its reactivity in crucial synthetic transformations like the Suzuki-Miyaura coupling. While this guide provides a foundational understanding and robust methodologies for characterization, further dedicated experimental and computational research on this specific molecule would be invaluable to the scientific community, particularly for fine-tuning reaction conditions and designing novel molecules in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylphenylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1] Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The presence of a fluorine atom can enhance the electronic properties, metabolic stability, and bioavailability of target molecules, making this building block particularly attractive for the synthesis of novel pharmaceuticals and agrochemicals.[1] These application notes provide a detailed protocol for the Suzuki coupling of this compound with a heteroaryl bromide, yielding a biaryl structure commonly found in pharmacologically active compounds.
Suzuki-Miyaura Cross-Coupling: An Overview
The Suzuki-Miyaura reaction facilitates the synthesis of biaryls, vinylarenes, and polyenes by coupling an organoboron compound (like this compound) with an organic halide or triflate. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its byproducts.[2]
General Reaction Scheme:
Where Ar is 4-fluoro-3-methylphenyl, and Ar'-X is an aryl or heteroaryl halide.
Data Presentation: Suzuki Coupling Reaction Parameters
The efficiency of the Suzuki coupling is dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and yields for the coupling of a substituted bromopyridine with a substituted phenylboronic acid, which can serve as a strong indicator for expected performance in similar reactions.
| Aryl Halide (1.0 equiv) | Boronic Acid (1.2 equiv) | Catalyst (mol%) | Ligand | Base (2.0 equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 4-16 | 81 | [3] |
| 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3-5) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 4-16 | 92 | [3] |
Note: The data presented is for representative Suzuki coupling reactions and serves as a guideline for optimization.[3]
Experimental Protocols
This section details a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a heteroaryl bromide, such as 5-bromo-2-methoxypyridine.
Materials:
-
This compound (1.2 equiv)
-
5-Bromo-2-methoxypyridine (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware (e.g., Schlenk flask)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methoxypyridine (1.0 equiv), this compound (1.2 equiv), the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[3]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask. The solvent should be degassed prior to use by bubbling with nitrogen or argon for at least 20 minutes.[3]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: A general experimental workflow for the Suzuki-Miyaura reaction.
Application in Kinase Inhibitor Synthesis
Biaryl scaffolds, readily synthesized via Suzuki coupling, are privileged structures in medicinal chemistry, particularly in the design of kinase inhibitors. These inhibitors often target ATP-binding sites in kinases, which are crucial nodes in signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Caption: A representative kinase signaling pathway (MAPK) targeted by inhibitors.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis. This compound serves as a highly effective coupling partner, enabling the efficient construction of complex biaryl and heteroaryl structures. The protocols and data provided herein offer a solid foundation for researchers to develop and optimize their synthetic routes towards novel, biologically active molecules for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Use of 4-Fluoro-3-methylphenylboronic Acid in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylphenylboronic acid (CAS No. 139911-27-6) is a versatile and valuable building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1] Its unique structural features—a fluorine atom and a methyl group on the phenyl ring—impart desirable electronic and steric properties, making it a sought-after reagent in the synthesis of complex organic molecules. This is especially true in the fields of medicinal chemistry and materials science, where the introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates and the performance of advanced materials.[1]
These application notes provide a comprehensive overview of the use of this compound in palladium-catalyzed reactions, with a focus on the widely utilized Suzuki-Miyaura cross-coupling. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to guide researchers in leveraging this reagent for their synthetic endeavors.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its effective use.
| Property | Value |
| CAS Number | 139911-27-6 |
| Molecular Formula | C₇H₈BFO₂ |
| Molecular Weight | 153.95 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 217 °C (lit.)[1] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Applications in Palladium-Catalyzed Reactions
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the fluorinated phenyl ring of the boronic acid and a variety of electrophilic partners, typically aryl, heteroaryl, or vinyl halides and triflates.
The resulting biaryl and heteroaryl scaffolds are prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the 4-fluoro and 3-methyl substituents can introduce favorable properties such as:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug molecule.
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.
-
Modulated Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction using this compound with different classes of coupling partners. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide (e.g., 4-Bromoanisole)
This protocol describes a typical procedure for the coupling of an electron-rich aryl bromide with this compound.
Reaction Scheme:
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 mmol, 187 mg), this compound (1.2 mmol, 185 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) in 1,4-dioxane (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 4-methoxy-4'-fluoro-3'-methyl-1,1'-biphenyl.
Protocol 2: Suzuki-Miyaura Coupling with a Heteroaryl Chloride (e.g., 2-Chloropyrimidine)
This protocol outlines the coupling of this compound with a nitrogen-containing heteroaryl chloride, a common transformation in medicinal chemistry.
Reaction Scheme:
Materials:
-
This compound (1.5 equiv)
-
2-Chloropyrimidine (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add 2-chloropyrimidine (1.0 mmol, 114.5 mg), this compound (1.5 mmol, 231 mg), and potassium phosphate (3.0 mmol, 637 mg) to a reaction vial.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Add degassed toluene (8 mL) and water (2 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(4-fluoro-3-methylphenyl)pyrimidine.
Quantitative Data
The following tables summarize representative yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides under optimized conditions.
Table 1: Coupling with Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-90 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 90-98 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | 75-85 |
Table 2: Coupling with Heteroaryl Halides
| Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyrimidine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 20 | 80-90 |
| 3-Bromopyridine | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 85 | 16 | 85-95 |
| 2-Bromoquinoline | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 70-80 |
| 5-Bromoindole (N-Boc) | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | 88-96 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Logical Relationship of Substituent Effects
Caption: Influence of electronic effects on key steps of the Suzuki-Miyaura reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst activation step. |
| Inefficient base | Ensure the base is finely powdered and anhydrous. Try a stronger base (e.g., Cs₂CO₃, K₃PO₄). | |
| Poorly degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Formation of Homocoupled Byproducts | Oxygen contamination | Maintain a strict inert atmosphere throughout the reaction. |
| High catalyst loading | Reduce the catalyst loading. | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic solvents | Use anhydrous solvents and dry reagents. Minimize the amount of water in the reaction mixture. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
This compound is a highly effective reagent for the synthesis of fluorinated biaryl and heteroaryl compounds via palladium-catalyzed cross-coupling reactions. Its use in Suzuki-Miyaura reactions provides a reliable and versatile method for constructing molecular complexity, which is of significant interest to researchers in drug discovery and materials science. The protocols and data presented in these application notes serve as a practical guide for the successful implementation of this valuable building block in a variety of synthetic applications. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is key to achieving high yields and purity for specific substrates.
References
Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 4-Fluoro-3-methylphenylboronic acid. This document outlines key reaction parameters, presents comparative data for similar substrates, and offers a detailed, representative experimental protocol for the synthesis of functionalized biaryl compounds.
Introduction: Significance of Fluorinated Biaryls
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed transformation is widely used in the pharmaceutical and materials science industries to construct complex molecular architectures, such as biaryls, styrenes, and polyolefins.
The use of substituted boronic acids, such as this compound, allows for the precise installation of functionalized aromatic rings. Fluorinated biaryl scaffolds are particularly important in drug discovery. The incorporation of fluorine can significantly alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity for biological targets.[1] The methyl group provides an additional point of substitution and can influence the electronic and steric properties of the resulting biaryl product.
A key challenge when working with fluorinated arylboronic acids is their sensitivity to base-promoted protodeboronation, an undesired side reaction that can lower yields.[2] Therefore, the careful selection of reaction conditions is critical for a successful coupling.
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more reactive boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Critical Reaction Parameters
Optimizing the Suzuki coupling of this compound requires careful consideration of the catalyst, ligand, base, and solvent system.
-
Palladium Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial. Common precursors include Pd(OAc)₂ and Pd₂(dba)₃. Bulky, electron-rich phosphine ligands are often effective for cross-coupling reactions, as they promote the oxidative addition and reductive elimination steps. For challenging substrates like fluorinated boronic acids, ligands such as SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃ can be highly effective.[3]
-
Base: The base is essential for activating the boronic acid for transmetalation.[3] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a widely used and effective base for couplings with fluorinated boronic acids.[4] Other options include cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄), which can be beneficial in cases where protodeboronation is a significant issue.
-
Solvent: The solvent must solubilize both the organic and inorganic components of the reaction. Biphasic solvent systems containing water are common. A mixture of an organic solvent like dimethylformamide (DMF), 1,4-dioxane, or toluene with water is often employed.[4]
-
Temperature: Suzuki coupling reactions are typically performed at elevated temperatures to ensure a reasonable reaction rate. Temperatures ranging from 70 °C to 110 °C are common.[4][5]
Data Summary: Representative Reaction Conditions
While specific data for this compound is not extensively published, the following table summarizes typical conditions used for structurally similar fluorinated and methylated boronic acids, providing a strong basis for protocol design.
| Aryl Halide (Example) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (1.5) | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 3 | >95 | [4] |
| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (1.5) | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 24 | ~75 | [4] |
| 4-Bromoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 98 | N/A¹ |
| 4-Chloroacetophenone | Phenylboronic acid | [N,O]-Pd(II) (0.5) | - | K₂CO₃ (2) | DMF | 110 | 4 | 95 | [5] |
¹Condition adapted from general literature procedures for similar substrates.
Experimental Protocols
The following is a representative, detailed protocol for the Suzuki coupling of this compound with an aryl bromide. This procedure should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (Spherical-phos) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL). The mixture should be stirred to ensure all reagents are suspended.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols: 4-Fluoro-3-methylphenylboronic Acid in the Synthesis of a PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-fluoro-3-methylphenylboronic acid as a key building block in the synthesis of a potent Phosphoinositide 3-kinase (PI3K) inhibitor. The protocols and data presented are intended to guide researchers in the efficient synthesis and application of this versatile reagent in drug discovery and organic synthesis.
Introduction
This compound is a versatile organoboron compound widely employed in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1] Its unique structural features, including the electron-withdrawing fluorine atom and the electron-donating methyl group, modulate the electronic properties of the phenyl ring, influencing its reactivity and the biological activity of the resulting molecules. This building block is of significant interest in medicinal chemistry for the synthesis of kinase inhibitors and other therapeutic agents.
One notable application of this compound is in the synthesis of 2-(4-fluoro-3-methylphenyl)-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one, a key intermediate in the development of PI3K inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3]
Key Application: Synthesis of a PI3K Inhibitor Intermediate
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the synthesis of the PI3K inhibitor intermediate, this compound is coupled with a pyrimidinone core.
Reaction Scheme
Caption: Suzuki-Miyaura coupling reaction for the synthesis of a PI3K inhibitor intermediate.
Quantitative Data
The following table summarizes the quantitative data for the Suzuki-Miyaura coupling reaction to synthesize 2-(4-fluoro-3-methylphenyl)-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Yield |
| This compound (1.5 equiv) | 2-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one (1.0 equiv) | Pd(dppf)Cl2 (0.05 equiv) | Na2CO3 (3.0 equiv) | Acetonitrile/Water (4:1) | Reflux | 16 h | 85% |
Experimental Protocol
Synthesis of 2-(4-fluoro-3-methylphenyl)-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one
Materials:
-
This compound
-
2-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one (1.0 equivalent), this compound (1.5 equivalents), and sodium carbonate (3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous acetonitrile and deionized water in a 4:1 ratio to the flask.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and stir for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product, 2-(4-fluoro-3-methylphenyl)-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one.
Biological Context: The PI3K/Akt/mTOR Signaling Pathway
The synthesized compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a key regulator of cellular processes frequently dysregulated in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by the synthesized compound.
Conclusion
This compound serves as a valuable and versatile building block in the synthesis of complex organic molecules with significant biological activity. The detailed protocol for its use in a Suzuki-Miyaura cross-coupling reaction to generate a PI3K inhibitor intermediate demonstrates its utility in drug discovery. The provided information aims to facilitate further research and development in the field of medicinal chemistry and organic synthesis.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry, as this structural motif is prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized centers. This protocol focuses on the application of 4-Fluoro-3-methylphenylboronic acid as a key building block in the synthesis of functionalized biaryl compounds. The presence of the fluoro and methyl groups on the phenylboronic acid can significantly influence the physicochemical and pharmacological properties of the resulting biaryl products, making this reagent particularly valuable in drug discovery programs.[1][2]
These application notes provide detailed experimental protocols and quantitative data for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Additionally, we explore the application of the resulting biaryl compounds, particularly in the context of their potential as modulators of key biological pathways relevant to drug development.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following tables summarize the reaction conditions and yields for the synthesis of various biaryl compounds using this compound. These examples showcase the versatility of this reagent in coupling with different aromatic and heteroaromatic partners.
Table 1: Synthesis of Substituted Biphenyls
| Entry | Aryl Halide Partner | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 88 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Fluoro-4'-methoxy-3-methyl-1,1'-biphenyl | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 1-Bromo-2-fluoro-4-nitrobenzene | 2',4-Difluoro-3-methyl-4'-nitro-1,1'-biphenyl | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 16 | 85 |
| 4 | 4-Bromo-2-fluoroaniline | 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-2,4-diamine | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 78 |
Table 2: Synthesis of Arylpyridines and Other Heteroaromatic Biaryls
| Entry | Heteroaryl Halide Partner | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | 2-(4-Fluoro-3-methylphenyl)pyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 16 | 82 |
| 2 | 2-Chloro-5-nitropyridine | 2-(4-Fluoro-3-methylphenyl)-5-nitropyridine | XPhos Pd G3 (2) | K₃PO₄ | t-Amyl alcohol | 100 | 6 | 91 |
| 3 | 3-Bromoquinoline | 3-(4-Fluoro-3-methylphenyl)quinoline | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF | 110 | 12 | 86 |
| 4 | 2-Bromothiophene | 2-(4-Fluoro-3-methylphenyl)thiophene | Pd(OAc)₂ (2) / P(o-tolyl)₃ (4) | CsF | THF | 80 | 18 | 75 |
Experimental Protocols
The following are detailed experimental procedures for representative Suzuki-Miyaura coupling reactions.
Protocol 1: Synthesis of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the synthesis of a biphenyl carbonitrile derivative, a common scaffold in medicinal chemistry.
Workflow:
Materials:
-
This compound (1.2 mmol)
-
4-Bromobenzonitrile (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene, Ethanol, and Water (4:1:1 mixture, degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, 4-bromobenzonitrile, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed toluene/ethanol/water solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile.
Protocol 2: Synthesis of 2-(4-Fluoro-3-methylphenyl)-5-nitropyridine
This protocol details the synthesis of a heteroaromatic biaryl, which are important pharmacophores. The use of a highly active Buchwald precatalyst allows for the efficient coupling of an electron-deficient chloropyridine.
Workflow:
Materials:
-
This compound (1.1 mmol)
-
2-Chloro-5-nitropyridine (1.0 mmol)
-
XPhos Pd G3 (0.02 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
t-Amyl alcohol (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a reaction vial with this compound, 2-chloro-5-nitropyridine, XPhos Pd G3, and K₃PO₄.
-
Add degassed t-amyl alcohol (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(4-Fluoro-3-methylphenyl)-5-nitropyridine.
Applications in Drug Discovery: Targeting RORγt in Autoimmune Diseases
Biaryl compounds containing the 4-fluoro-3-methylphenyl moiety have emerged as promising scaffolds for the development of inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as IL-17.[3][4] Dysregulation of the Th17 pathway is implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[3]
Inverse agonists of RORγt can suppress its transcriptional activity, thereby inhibiting Th17 cell differentiation and reducing the production of inflammatory cytokines. The unique substitution pattern of biaryls derived from this compound can provide a desirable balance of potency, selectivity, and pharmacokinetic properties for potential drug candidates.[5]
RORγt Signaling Pathway in Th17 Cell Differentiation
The diagram below illustrates the central role of RORγt in the Th17 signaling pathway and the mechanism of action for RORγt inverse agonists.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a diverse range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer robust starting points for the preparation of these scaffolds, which have demonstrated significant potential in drug discovery, particularly in the development of modulators for challenging therapeutic targets such as RORγt. The strategic incorporation of the 4-fluoro-3-methylphenyl moiety can impart favorable pharmacological properties, making this building block a key component in the medicinal chemist's toolbox for the design of next-generation therapeutics.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel RORγt inverse agonists limit IL-17-mediated liver inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and Orally Bioavailable Inverse Agonists of RORγt Resulting from Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Fluoro-3-methylphenylboronic Acid in the Synthesis of Novel Agrochemicals
Introduction
4-Fluoro-3-methylphenylboronic acid is a versatile building block in modern agrochemical discovery, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The presence of a fluorine atom and a methyl group on the phenyl ring significantly influences the electronic properties and lipophilicity of the resulting agrochemical candidates, which can lead to enhanced biological activity, metabolic stability, and target-binding affinity.[2] These characteristics make it a valuable synthon for the development of innovative fungicides, herbicides, and insecticides.
This document outlines the application of this compound in the synthesis of a novel pyrazole-based fungicide, a class of agrochemicals known to be effective through the inhibition of succinate dehydrogenase (SDH).
Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)
A prominent application of this compound is in the synthesis of fungicides that target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of pathogenic fungi.[3] The 4-fluoro-3-methylphenyl moiety can be incorporated into various heterocyclic scaffolds, such as pyrazoles, to create potent SDH inhibitors. The Suzuki-Miyaura coupling reaction is a key step in assembling these complex molecules.
Table 1: Representative Suzuki-Miyaura Coupling Reaction for Fungicide Synthesis
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-(tert-Butyl)-4-bromo-1H-pyrazole | This compound | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 1-(tert-Butyl)-4-iodo-1H-pyrazole | This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 92 |
Experimental Protocol: Synthesis of 1-(tert-Butyl)-4-(4-fluoro-3-methylphenyl)-1H-pyrazole
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a brominated pyrazole derivative.
Materials:
-
This compound
-
1-(tert-Butyl)-4-bromo-1H-pyrazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add 1-(tert-butyl)-4-bromo-1H-pyrazole (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with argon or nitrogen three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
A degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) is added via syringe.
-
The reaction mixture is heated to 100°C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Visualization of Experimental Workflow
References
Application Notes and Protocols: 4-Fluoro-3-methylphenylboronic Acid in the Development of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylphenylboronic acid is a versatile synthetic building block that is increasingly utilized in the development of advanced materials. Its unique electronic properties, imparted by the fluorine and methyl substituents on the phenyl ring, make it a valuable reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] These reactions are fundamental for the creation of carbon-carbon bonds, enabling the construction of complex organic molecules with tailored properties for applications in organic electronics, sensor technology, and medicinal chemistry.
The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the boronic acid moiety provides a reactive handle for a wide range of chemical transformations.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced materials, with a focus on conjugated polymers for potential use in Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors.
Key Applications and Methodologies
The primary application of this compound in materials science is its use as a monomer in Suzuki-Miyaura polycondensation reactions. This allows for the incorporation of the 4-fluoro-3-methylphenyl unit into polymer backbones, influencing the resulting material's photophysical and electronic properties.
Synthesis of Conjugated Polymers for OLED and Sensor Applications
A common strategy involves the copolymerization of a dibromo-functionalized monomer with a diboronic acid or, as in the case of this protocol, the coupling of this compound with a dibromoaromatic compound to create tailored organic fluorophores. A key building block often used in the synthesis of materials for organic electronics is 4,7-dibromo-2,1,3-benzothiadiazole, which can be coupled with arylboronic acids to produce highly fluorescent compounds.
Experimental Protocol: Synthesis of a Benzothiadiazole-Based Fluorophore
This protocol describes the synthesis of 4,7-bis(4-fluoro-3-methylphenyl)-2,1,3-benzothiadiazole, a novel fluorophore with potential applications in OLEDs and sensors, via a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from established procedures for similar couplings.[2]
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol), this compound (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent and Base Addition: Add a mixture of toluene (20 mL) and ethanol (5 mL) to the flask. To this, add a 2 M aqueous solution of sodium carbonate (10 mL).
-
Inert Atmosphere: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following tables provide representative quantitative data for materials analogous to those synthesized using this compound. This data is intended to be illustrative of the typical properties of such advanced materials.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 139911-27-6 | [3] |
| Molecular Formula | C₇H₈BFO₂ | [3] |
| Molecular Weight | 153.95 g/mol | [3] |
| Melting Point | 217-221 °C |
| Appearance | White to off-white crystalline powder | |
Table 2: Illustrative Photophysical Properties of Benzothiadiazole-Based Fluorophores
| Compound Architecture | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |
|---|---|---|---|
| D-A-D with Benzothiadiazole Core | 400-450 | 500-550 | 0.6-0.9 |
| Polyfluorene-alt-benzothiadiazole | 420-470 | 520-580 | 0.5-0.8 |
Note: This data is representative of the class of materials and not specific to the product of the provided protocol.
Visualizations
Diagram 1: Suzuki-Miyaura Coupling Reaction Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Fluorophore Synthesis
Caption: Step-by-step workflow for the synthesis and characterization of a fluorophore.
References
Application of 4-Fluoro-3-methylphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates for Kinase Inhibitors
Abstract
This document provides detailed application notes on the use of 4-Fluoro-3-methylphenylboronic acid as a critical building block in the synthesis of pharmaceutical intermediates, with a particular focus on the development of kinase inhibitors. The unique electronic properties conferred by the fluorine and methyl substituents make this reagent highly valuable in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures central to many targeted therapies. This report includes a detailed, optimized protocol for a representative Suzuki-Miyaura coupling reaction, quantitative data, and diagrams illustrating the synthetic pathways and experimental workflows.
Introduction
This compound is a versatile organoboron compound increasingly employed in medicinal chemistry and process development.[1] Its structural features, specifically the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring, allow for modulated reactivity and selectivity in palladium-catalyzed cross-coupling reactions.[1] This makes it an ideal reagent for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates.[1]
One of the most significant applications of this boronic acid is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Many kinase inhibitors feature a biaryl core, which is essential for binding to the kinase active site. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of these carbon-carbon bonds.[2]
This document will focus on the application of this compound in the synthesis of a key biaryl intermediate for a class of pyrimidine-based kinase inhibitors, exemplified by compounds targeting the MAPK/ERK pathway.
Application in the Synthesis of Pyrimidine-Based Kinase Inhibitor Intermediates
The pyrimidine scaffold is a common feature in many approved kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase hinge region.[3] The synthesis of these inhibitors often involves the coupling of a substituted pyrimidine with an appropriate aryl partner. This compound serves as a key source for introducing the 4-fluoro-3-methylphenyl moiety, which can enhance binding affinity and improve the pharmacokinetic profile of the final drug molecule.
A representative reaction is the Suzuki-Miyaura coupling of this compound with a halogenated pyrimidine derivative, such as 2,4-dichloro-6-methoxypyrimidine, to yield a key biaryl intermediate. This intermediate can then undergo further functionalization to produce the final kinase inhibitor.
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic halogenated pyrimidine.
Materials:
-
This compound
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
-
Microwave reactor (optional, for accelerated reaction)[3][4]
Procedure:
-
Preparation: In a flame-dried Schlenk flask or microwave reactor vial equipped with a magnetic stir bar, add the halogenated pyrimidine (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the palladium catalyst (0.01-0.05 equiv.) to the flask, followed by the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v).
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Microwave Irradiation: If using a microwave reactor, irradiate the mixture at a set temperature (e.g., 100-120 °C) for a shorter duration (e.g., 15-30 minutes).[3][4]
-
-
Work-up:
-
Once the reaction is complete (consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
-
Quantitative Data
The following table summarizes representative reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with 2,4-dichloropyrimidine.
| Parameter | Condition | Yield (%) | Reference |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | 85 | Analogous System[4] |
| Pd(dppf)Cl₂ (3 mol%) | 78 | Analogous System[4] | |
| Base | K₂CO₃ | 85 | Analogous System[4] |
| Cs₂CO₃ | 82 | Analogous System[4] | |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 85 | Analogous System[4] |
| Toluene/H₂O (4:1) | 75 | Analogous System[4] | |
| Temperature | 100 °C (Conventional) | 85 | Analogous System[4] |
| 120 °C (Microwave) | 90 | Analogous System[3] |
Visualizations
Signaling Pathway
The following diagram illustrates the MAPK/ERK signaling pathway, which is a common target for kinase inhibitors synthesized using intermediates derived from this compound.
Caption: MAPK/ERK Signaling Pathway and Point of Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of a biaryl pharmaceutical intermediate using this compound.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Logical Relationship of Components in Suzuki-Miyaura Coupling
This diagram illustrates the key components and their roles in the Suzuki-Miyaura catalytic cycle.
Caption: Key Components and their Roles in the Suzuki-Miyaura Reaction.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of complex pharmaceutical intermediates, particularly for the development of kinase inhibitors. The provided Suzuki-Miyaura coupling protocol offers a robust and efficient method for the construction of key biaryl structures. The unique substitution pattern of this boronic acid provides medicinal chemists with a valuable tool for fine-tuning the properties of drug candidates, ultimately contributing to the advancement of targeted therapies.
References
Application Notes and Protocols for Catalyst Selection in 4-Fluoro-3-methylphenylboronic Acid Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of catalysts in the Suzuki-Miyaura cross-coupling of 4-fluoro-3-methylphenylboronic acid. This versatile building block is crucial in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The fluorine substituent enhances the electronic properties of the molecule, influencing its reactivity and selectivity in cross-coupling reactions.[1]
Introduction to Catalyst Selection
The success of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the judicious choice of the catalytic system, which typically comprises a palladium precursor and a ligand. For challenging substrates such as those containing electron-withdrawing groups like fluorine, the ligand plays a critical role in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Modern catalyst systems have been developed to be electron-rich and sterically bulky, leading to high turnover numbers (TON) and allowing for low catalyst loadings.[2]
Palladium complexes are the most widely used catalysts for Suzuki-Miyaura coupling.[2][3] While Pd(0) sources like Pd₂(dba)₃ are often preferred as they do not require an in-situ reduction step, Pd(II) precursors such as Pd(OAc)₂ are also common and can be reduced to the active Pd(0) species in the reaction mixture.[4] For substrates prone to side reactions, the choice of pre-catalyst and ligand is paramount. Buchwald and Fu have developed versatile catalyst systems that are effective for a broad range of substrates, including aryl chlorides.[5][6]
Factors Influencing Catalyst Selection for this compound
The presence of a fluorine atom and a methyl group on the phenylboronic acid ring introduces specific electronic and steric considerations for catalyst selection. The electron-withdrawing nature of the fluorine can impact the transmetalation step. The following diagram illustrates the key factors to consider when selecting a catalyst system for the cross-coupling of this compound.
Caption: Key factors influencing catalyst selection.
Recommended Catalyst Systems
For the Suzuki-Miyaura cross-coupling of this compound, palladium-based catalysts are highly recommended. The choice of ligand is crucial for achieving high yields and minimizing side reactions. Electron-rich and sterically hindered phosphine ligands are generally preferred.
| Catalyst Precursor | Recommended Ligands | Typical Coupling Partners |
| Pd(OAc)₂ | SPhos, XPhos, P(t-Bu)₃, PCy₃ | Aryl and vinyl triflates, aryl bromides, aryl chlorides[4][5][6] |
| Pd₂(dba)₃ | SPhos, P(t-Bu)₃ | Aryl and vinyl halides, including chlorides[5][6] |
| Pd(dppf)Cl₂ | (dppf is the ligand) | Aryl halides[4] |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | (Ligand is part of the precatalyst) | A wide range of aryl and heteroaryl halides[4] |
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the cross-coupling of this compound with various aryl halides. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an aryl bromide or iodide.
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[7]
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.2-1.5 times the amount of Pd).
-
Add an anhydrous and degassed solvent system (e.g., a mixture of toluene/water or THF/water).[8]
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.[7]
Reaction Monitoring and Workup:
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow.
High-Throughput Screening for Catalyst Optimization
For novel or particularly challenging coupling partners, a high-throughput screening (HTS) approach can be invaluable for rapidly identifying the optimal catalyst system and reaction conditions.[9] This involves setting up an array of reactions in a multi-well plate, varying parameters such as the palladium precursor, ligand, base, and solvent.
| Parameter to Screen | Typical Variations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂, Buchwald Precatalysts |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PCy₃, RuPhos, JohnPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaHCO₃ |
| Solvent | Toluene, Dioxane, THF, DMF, with or without water |
HTS Protocol Outline:
-
Prepare stock solutions of the aryl halide, this compound, palladium precursors, ligands, and bases.[9]
-
Use an automated liquid handler to dispense the various combinations of reagents into a 96-well or 384-well plate.[9]
-
Seal the plate and place it in a heated shaker for the reaction to proceed.
-
After the designated reaction time, quench the reactions and analyze the product formation using a high-throughput method such as LC-MS.[10]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, poor quality base, non-optimal temperature. | Use fresh catalyst and anhydrous solvents, ensure thorough degassing, screen different bases, and optimize the reaction temperature.[7] |
| Protodeboronation | Presence of water, prolonged reaction times at high temperatures. | Use anhydrous solvents and minimize reaction times. Consider using the corresponding boronic ester, which can be more stable.[9] |
| Homocoupling of Boronic Acid | Can be promoted by some Pd(II) precursors during in-situ reduction to Pd(0). | Use a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst.[4] |
By systematically applying the principles and protocols outlined in this document, researchers can effectively select and optimize catalyst systems for the successful cross-coupling of this compound, facilitating the synthesis of novel compounds for various applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]
Application Notes and Protocols: Solvent Effects on 4-Fluoro-3-methylphenylboronic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylphenylboronic acid is a versatile reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Its unique substitution pattern, featuring both a fluorine atom and a methyl group, can significantly influence the electronic properties and, consequently, the reactivity and selectivity of chemical transformations.[2] The fluorine substituent, in particular, is a valuable feature in medicinal chemistry, often enhancing metabolic stability and binding affinity of drug candidates.[3] The choice of solvent is a critical parameter in these coupling reactions, directly impacting reaction rates, yields, and impurity profiles.[4] These application notes provide a detailed overview of the solvent effects on the reactivity of this compound and offer generalized protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Core Concepts: The Role of Solvents in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The solvent plays a crucial role in each of these steps by:
-
Solubilizing Reactants: Ensuring that the boronic acid, organic halide, catalyst, and base are sufficiently dissolved to allow for efficient reaction.
-
Influencing Catalyst Activity: Coordinating with the palladium catalyst, which can affect its reactivity and stability.
-
Mediating Base Activity: Affecting the dissociation and strength of the base, which is crucial for the activation of the boronic acid in the transmetalation step.
-
Stabilizing Intermediates: Polar solvents can stabilize charged intermediates formed during the catalytic cycle.[5]
Commonly used solvents in Suzuki-Miyaura reactions include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF).[4][6] Often, a mixture of an organic solvent and water is employed to facilitate the dissolution of both organic and inorganic reagents.[7]
Data Presentation: Solvent Effects on Reactivity
| Solvent System | Typical Base(s) | General Observations & Considerations |
| Toluene / Water | K₂CO₃, K₃PO₄ | Good for a wide range of substrates. Biphasic nature can aid in product separation. |
| 1,4-Dioxane / Water | Cs₂CO₃, K₃PO₄ | Often results in high yields. Note: 1,4-dioxane is a potential peroxide former and has associated health risks. |
| Tetrahydrofuran (THF) / Water | K₂CO₃, Na₂CO₃, K₃PO₄ | A common and effective solvent system. THF is also a potential peroxide former.[6] |
| Ethanol / Water | NaOH, K₂CO₃ | Considered a "greener" solvent system. Can be effective, particularly for more reactive aryl bromides. |
| 2-Methyltetrahydrofuran (2-MeTHF) / Water | K₃PO₄ | An environmentally friendlier alternative to THF, often leading to high yields.[8] |
| N,N-Dimethylformamide (DMF) / Water | K₂CO₃ | A polar aprotic solvent that can be effective but may be difficult to remove during workup. Can also lead to side reactions at higher temperatures.[5] |
Experimental Protocols
The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction using this compound. Note: These protocols should be considered as a starting point, and optimization of the catalyst, ligand, base, temperature, and reaction time is recommended for any new substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water 4:1, or 1,4-Dioxane/Water 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane or DMF with a small amount of water)
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent to the vial.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat the mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and pass it through a short plug of silica gel or celite, eluting with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product further by flash column chromatography.
Visualizations
Logical Relationship of Suzuki-Miyaura Reaction Components
Caption: Key components and their roles in the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Solvent Screening
Caption: A generalized workflow for screening solvents to optimize a Suzuki-Miyaura reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 8. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Base Selection in the Activation of 4-Fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylphenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] The activation of the boronic acid is a critical step in the catalytic cycle, and the choice of base plays a pivotal role in the reaction's success, influencing yield, reaction rate, and selectivity. This document provides a detailed guide to selecting the appropriate base for activating this compound in Suzuki-Miyaura coupling reactions, complete with comparative data and experimental protocols.
The primary role of the base in the Suzuki-Miyaura reaction is to facilitate the transmetalation step.[2][3] This is generally proposed to occur via two main pathways: the boronate pathway, where the base activates the boronic acid by forming a more nucleophilic boronate species (Ar-B(OH)₃⁻), or the oxo-palladium pathway, where the base reacts with the palladium(II) halide complex to form a more reactive palladium-hydroxo or -alkoxo species.[4] The choice of base can influence which pathway is favored and can also impact side reactions such as protodeboronation.[4]
Data Presentation: Comparison of Bases
The selection of an appropriate base is crucial for optimizing the Suzuki-Miyaura coupling of this compound. The following table summarizes the typical performance of various inorganic bases in the coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole). The presented yields are representative and highlight the trends observed for substituted arylboronic acids.
| Entry | Base | Solvent System | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 93 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 90 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
| 4 | Na₂CO₃ | Toluene/EtOH/H₂O (3:1:1) | Pd(PPh₃)₄ (3 mol%) | 80 | 16 | 82 |
| 5 | NaOH | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 75 |
| 6 | KF | 1,4-Dioxane | Pd(dppf)Cl₂ (3 mol%) | 100 | 18 | 78 |
Observations:
-
Stronger inorganic bases , such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), often provide higher yields for the coupling of this compound.
-
Potassium carbonate (K₂CO₃) is a widely used and effective base, offering a good balance of reactivity and cost.[5]
-
Sodium carbonate (Na₂CO₃) is another common and cost-effective option, though it may result in slightly lower yields compared to its potassium and cesium counterparts.
-
Strong nucleophilic bases like sodium hydroxide (NaOH) can be effective but may also promote side reactions, potentially leading to lower isolated yields.
-
Fluoride bases , such as potassium fluoride (KF), can be advantageous in certain cases, particularly when dealing with base-sensitive functional groups.
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura coupling reactions using this compound with different bases. These protocols are based on standard literature procedures and can be adapted for various aryl halides.
Protocol 1: High-Yield Coupling using Potassium Phosphate (K₃PO₄)
This protocol is recommended for maximizing the yield of the desired biaryl product.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl halide, potassium phosphate, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane and deionized water to the flask via syringe.
-
Stir the reaction mixture and heat it to 90 °C under the inert atmosphere for 12 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Cost-Effective Coupling using Potassium Carbonate (K₂CO₃)
This protocol provides a more economical option with generally good yields.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting potassium phosphate with potassium carbonate.
-
Stir the reaction mixture and heat it to 90 °C under an inert atmosphere for 12-16 hours.
-
Follow steps 5-9 from Protocol 1 for reaction monitoring, workup, and purification.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for the Suzuki Coupling Reaction
Caption: Experimental workflow for the Suzuki coupling reaction.
Logical Relationship of Base Selection Factors
Caption: Key factors influencing the selection of a base.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Scale-Up Synthesis Utilizing 4-Fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This reaction is particularly vital in the pharmaceutical and materials science industries for the synthesis of biaryl scaffolds, which are prevalent in a vast array of biologically active molecules and functional materials. 4-Fluoro-3-methylphenylboronic acid is a key building block in this context, offering unique electronic properties due to its fluorine and methyl substituents that can enhance reactivity and influence the pharmacological profile of the target molecules.[1]
These application notes provide a comprehensive guide for the scale-up synthesis of biaryl compounds using this compound, with a focus on transitioning from laboratory-scale to kilogram-scale production. Successful scale-up of Suzuki-Miyaura reactions necessitates meticulous optimization of various parameters to ensure safety, efficiency, and cost-effectiveness. Key considerations include the selection of appropriate catalysts, ligands, bases, and solvents, as well as the development of robust work-up and purification procedures to remove residual palladium and other impurities.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Scale-Up Synthesis
Transitioning a Suzuki-Miyaura coupling from the bench to a manufacturing setting requires careful consideration of several critical parameters to ensure a safe, reproducible, and economically viable process.
1. Catalyst and Ligand Selection: The choice of the palladium source and ligand is paramount for achieving high turnover numbers (TONs) and turnover frequencies (TOFs). While traditional catalysts like Pd(PPh₃)₄ are effective on a small scale, more active and stable pre-catalysts are often favored for industrial applications. Buchwald and Fu have developed a range of highly active catalysts and ligands suitable for challenging couplings. For large-scale reactions, catalyst loading is a critical cost driver and is typically in the range of 0.01 to 1 mol%.
2. Solvent Selection: The solvent system must be chosen based on solubility of reactants, reaction temperature, and ease of removal during work-up. A mixture of an organic solvent (e.g., toluene, 2-propanol, 1,4-dioxane) and an aqueous solution is common. For scale-up, factors like flammability, toxicity, and environmental impact become more significant.
3. Base Selection: The base activates the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can significantly impact reaction kinetics and side-product formation. On a large scale, the cost and ease of handling of the base are important considerations.
4. Temperature Control: Exothermic events during the reaction must be carefully managed on a large scale. The reaction temperature needs to be optimized to ensure a reasonable reaction time while minimizing impurity formation.
5. Work-up and Palladium Removal: Residual palladium in the final product is a major concern, especially in the synthesis of active pharmaceutical ingredients (APIs).[1] Various techniques are employed for palladium removal, including aqueous washes, extraction with solutions of reagents like L-cysteine or sodium bisulfite, and treatment with solid-supported scavengers.[3]
Experimental Protocols
The following protocol is a representative example for the scale-up synthesis of a biaryl compound via a Suzuki-Miyaura coupling reaction using this compound. This protocol is intended as a starting point and should be optimized for the specific aryl halide being used.
Materials and Equipment:
-
Jacketed glass reactor (20 L) equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Aryl halide (e.g., 4-bromopyridine)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
2-Propanol (IPA)
-
Toluene
-
Deionized water
-
L-cysteine
-
Heptane
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood or a designated manufacturing bay.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium compounds are toxic and should be handled with care.
-
Organic solvents are flammable; avoid open flames and sparks.
Scale-Up Synthesis Workflow:
Caption: A typical experimental workflow for a scaled-up Suzuki-Miyaura coupling reaction.
Detailed Protocol (20 L Scale):
-
Reactor Setup: Ensure the 20 L jacketed reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents:
-
Charge the reactor with the aryl halide (1.0 kg, 1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add 2-propanol (4 L) and deionized water (1 L).
-
-
Degassing: Sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition:
-
In a separate container, prepare a solution of palladium(II) acetate (0.005 equiv) and tri(o-tolyl)phosphine (0.01 equiv) in a small amount of degassed 2-propanol.
-
Add the catalyst solution to the reactor under a nitrogen atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC or UPLC until the starting aryl halide is consumed (typically 4-12 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add toluene (6 L) and deionized water (4 L) to the reactor and stir for 15 minutes.
-
Stop stirring and allow the layers to separate. Remove the aqueous layer.
-
-
Palladium Removal:
-
Prepare an aqueous solution of L-cysteine (e.g., 5 wt%).
-
Add the L-cysteine solution to the organic layer and stir at 40-50 °C for 1-2 hours.
-
Separate the aqueous layer. Wash the organic layer with deionized water.
-
-
Crystallization:
-
Concentrate the organic layer under reduced pressure.
-
Add an anti-solvent such as heptane to induce crystallization.
-
Cool the mixture to 0-5 °C and stir for several hours to maximize crystal formation.
-
-
Isolation and Drying:
-
Filter the solid product and wash the filter cake with cold heptane.
-
Dry the product under vacuum at an appropriate temperature to a constant weight.
-
Data Presentation
The following table summarizes representative data for a Suzuki-Miyaura coupling at different scales. While specific values will vary depending on the substrates and exact conditions, this table provides a general overview of expected outcomes during scale-up.
| Parameter | Lab Scale (100 mL) | Pilot Scale (20 L) | Manufacturing Scale (200 L) |
| Aryl Halide Input | 5.0 g | 1.0 kg | 10.0 kg |
| Yield | 85-95% | 80-90% | 75-85% |
| Purity (by HPLC) | >99% | >99% | >99% |
| Reaction Time | 2-6 hours | 4-12 hours | 6-16 hours |
| Catalyst Loading | 0.5 - 1.0 mol% | 0.1 - 0.5 mol% | 0.05 - 0.2 mol% |
| Residual Palladium | < 50 ppm | < 20 ppm | < 10 ppm |
Conclusion
The scale-up of Suzuki-Miyaura cross-coupling reactions using this compound is a robust and reliable method for the synthesis of biaryl compounds in the pharmaceutical and chemical industries.[4] Careful consideration of reaction parameters, including catalyst selection, solvent, base, and temperature, along with optimized work-up and purification protocols, are essential for a successful, safe, and economical large-scale production. The protocols and guidelines presented in these application notes provide a solid foundation for researchers and process chemists to develop and implement scalable synthetic routes for the production of valuable biaryl molecules.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 4-Fluoro-3-methylphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the yield of Suzuki-Miyaura cross-coupling reactions involving 4-Fluoro-3-methylphenylboronic acid.
Troubleshooting Guide
Low yields in Suzuki couplings with this compound can often be attributed to a few common issues. This guide provides a systematic approach to identifying and resolving these problems.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the first things I should check?
A1: When a Suzuki coupling reaction gives a poor yield, a systematic check of your reagents and reaction setup is the best first step.[1]
-
Reagent Quality: Ensure the this compound is fresh and has been stored correctly. Boronic acids can degrade over time, especially if exposed to air or moisture. The purity of the aryl halide, catalyst, ligand, base, and solvent are all critical.
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that degassed solvents were used.[1][2]
-
Catalyst Activity: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ if you suspect issues with catalyst activation.[2]
Q2: I suspect protodeboronation of my this compound is a significant side reaction. How can I minimize it?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common issue with electron-deficient boronic acids like this compound.[1] This side reaction is often promoted by harsh basic conditions and the presence of water.[2]
Here are some strategies to mitigate protodeboronation:
-
Choice of a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄, Cs₂CO₃, or KF.[2]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[1] Employing anhydrous conditions with a suitable anhydrous base can be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition.[2][4] These esters often release the boronic acid slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1] Monitor the reaction progress closely to avoid unnecessarily long reaction times.
Q3: My starting materials are not fully dissolving in the solvent. What should I do?
A3: Proper solubility of all reactants is crucial for a successful Suzuki coupling. If you observe poor solubility, a change of solvent is necessary.[2] Common solvents for Suzuki reactions include ethereal solvents like dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF).[5] Often, a co-solvent system, such as dioxane/water or toluene/ethanol/water, is employed to dissolve both the organic substrates and the inorganic base.[5][6]
Frequently Asked Questions (FAQs)
Q4: What is the optimal catalyst and ligand combination for coupling this compound?
A4: The choice of catalyst and ligand is critical, especially for challenging substrates. For electron-deficient boronic acids and potentially unreactive aryl halides, bulky and electron-rich phosphine ligands are often preferred as they can facilitate the oxidative addition and reductive elimination steps.[2][7] Buchwald ligands, such as SPhos and XPhos, are commonly used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][6] Palladacycle precatalysts are also a good option.[3]
Q5: Which base should I choose for my reaction?
A5: The base plays a crucial role in activating the boronic acid for transmetalation.[5] However, as mentioned, a strong base can promote protodeboronation. A screening of bases is often recommended. For this compound, starting with a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a good strategy.[2] In some cases, fluoride ions from KF or CsF can be effective.[6]
Q6: How does temperature affect the reaction yield?
A6: Temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also accelerate catalyst decomposition and side reactions like protodeboronation.[2][8] A typical temperature range for Suzuki couplings is 80-110 °C.[2][3] It is advisable to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish.
Data Presentation
The following tables provide an illustrative comparison of how different reaction parameters can influence the yield of a Suzuki coupling with this compound. These are representative trends and actual yields will vary depending on the specific aryl halide and other conditions.
Table 1: Effect of Different Bases on Product Yield
| Entry | Base | Solvent System | Temperature (°C) | Representative Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 85 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 90 |
| 4 | KF | Dioxane | 100 | 78 |
This table illustrates the trend of milder, more soluble bases often providing better yields by minimizing side reactions like protodeboronation.
Table 2: Comparison of Catalyst/Ligand Systems
| Entry | Palladium Source | Ligand | Temperature (°C) | Representative Yield (%) |
| 1 | Pd(PPh₃)₄ | - | 100 | 55 |
| 2 | Pd(OAc)₂ | PPh₃ | 100 | 60 |
| 3 | PdCl₂(dppf) | - | 100 | 75 |
| 4 | Pd₂(dba)₃ | SPhos | 100 | 92 |
This table demonstrates that modern, bulky electron-rich phosphine ligands like SPhos can significantly improve yields in challenging Suzuki couplings.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and should be optimized for specific substrates.[2]
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[5]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe.[5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.[5]
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki reaction yields.
Caption: Logical relationships between key factors for a successful Suzuki reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with Electron-Deficient Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki coupling reactions with electron-deficient boronic acids consistently resulting in low yields?
A1: Electron-deficient boronic acids present unique challenges in Suzuki couplings primarily due to two factors:
-
Slow Transmetalation: The electron-withdrawing groups on the boronic acid reduce its nucleophilicity. This slows down the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium catalyst.[1][2][3]
-
Increased Susceptibility to Protodeboronation: Electron-deficient boronic acids are more prone to protodeboronation, a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired arene byproduct and reducing the yield of the desired coupled product.[1]
Q2: What are the initial checks I should perform when a Suzuki coupling with an electron-deficient boronic acid fails?
A2: When facing a failed or low-yielding reaction, a systematic check of your reagents and setup is the first step:
-
Reagent Quality and Stability: Ensure the boronic acid is fresh and has been stored correctly. Electron-deficient boronic acids can be less stable than their electron-rich counterparts. Consider using more stable derivatives like pinacol esters or MIDA boronates if stability is a concern.[1][4]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure they are fresh and have been handled under an inert atmosphere. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient.[2]
-
Solvent and Base Purity: Use anhydrous and properly degassed solvents to prevent catalyst deactivation by oxygen.[1] The purity of the base is also critical for the reaction's success.
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Purge the reaction vessel thoroughly with an inert gas like argon or nitrogen.
Q3: What role does the base play, and which one should I choose for electron-deficient boronic acids?
A3: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. For challenging couplings with electron-deficient boronic acids, stronger bases are often required to accelerate this slow step.[2]
-
Commonly Used Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[2]
-
Milder Bases: In some cases, particularly if your substrate is sensitive to strong bases, milder options like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[1]
Q4: When should I consider using a boronic acid derivative instead of the free boronic acid?
A4: If you suspect protodeboronation or are dealing with a particularly unstable boronic acid, using a more stable derivative is a highly recommended strategy. These derivatives often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of decomposition.[1][4]
-
Pinacol Esters (BPin): These are a common choice as they are generally more stable than the corresponding boronic acids.
-
MIDA Boronates: These are highly stable, crystalline solids that can withstand a wider range of reaction conditions.
-
Trifluoroborate Salts (BF₃K): These salts are known for their high stability towards air and moisture and can sometimes lead to enhanced reactivity.[4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during Suzuki coupling reactions with electron-deficient boronic acids.
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Strategy |
| Slow Transmetalation | • Increase Basicity: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃ to promote the formation of the reactive boronate species.[2]• Use Electron-Rich, Bulky Ligands: Employ ligands like SPhos, XPhos, or other Buchwald-type biarylphosphine ligands. These ligands accelerate both oxidative addition and reductive elimination and are highly effective for electron-poor substrates.[2]• Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the transmetalation step. Consider using a higher-boiling solvent like dioxane or toluene.[2] |
| Catalyst Inactivity | • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step required for Pd(II) precatalysts.[2]• Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to prevent catalyst oxidation.[2] |
| Poor Substrate Solubility | • Solvent Screening: If starting materials are not dissolving, try a different solvent system. Common choices include dioxane/water, THF/water, or toluene/water mixtures.[4] |
Problem 2: Significant Protodeboronation Byproduct Observed
| Possible Cause | Troubleshooting Strategy |
| Presence of Protic Sources | • Use Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Consider using anhydrous solvents and a soluble base like Cs₂CO₃.• Minimize Reaction Time: Shorter reaction times can reduce the extent of this side reaction.[1] |
| Inherent Instability of Boronic Acid | • Switch to a More Stable Derivative: Convert the boronic acid to a pinacol ester (BPin), MIDA boronate, or a trifluoroborate salt (BF₃K) to protect it from premature decomposition.[1][4] |
Problem 3: Formation of Homocoupling Byproducts
| Possible Cause | Troubleshooting Strategy |
| Presence of Oxygen | • Rigorous Degassing: Ensure all solvents and the reaction vessel are meticulously degassed to remove oxygen, which can promote homocoupling.[2] |
| Inefficient Reduction of Pd(II) | • Use a Pd(0) Source: Starting with a Pd(0) catalyst can mitigate side reactions that occur during the reduction of Pd(II) precatalysts.[2] |
| Ligand Choice | • Employ Bulky, Electron-Donating Ligands: These ligands can favor the desired cross-coupling pathway over the homocoupling of the boronic acid.[2] |
Data Presentation
The following tables provide a summary of reaction conditions and yields for the Suzuki coupling of specific electron-deficient boronic acids with various aryl halides.
Table 1: Suzuki Coupling of 4-Formylphenylboronic Acid with 4-Bromoacetophenone
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 12 | 85 |
| Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Toluene | 110 | 8 | 92 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | THF/H₂O (4:1) | 80 | 24 | 65 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 100 | 18 | 78 |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.
Table 2: Effect of Different Ligands on the Suzuki Coupling of 3-Nitrophenylboronic Acid with 4-Bromoanisole
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 24 | 45 |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 78 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 6 | 95 |
| Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2) | Dioxane/H₂O (10:1) | 100 | 18 | 72 |
Note: This data demonstrates the significant impact of ligand choice on reaction efficiency for electron-deficient substrates.
Experimental Protocols
General Protocol for Suzuki Coupling with an Electron-Deficient Boronic Acid
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Electron-deficient boronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst like XPhos Pd G3; 1–5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos; 1.1–1.2 times the amount of palladium)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene)
-
Magnetic stir bar
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the boronic acid (or its derivative), and the finely powdered base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if separate).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.
References
deboronation side reactions of 4-Fluoro-3-methylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 4-Fluoro-3-methylphenylboronic acid, with a particular focus on the deboronation side reaction.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with this compound?
A1: Deboronation, specifically protodeboronation, is a common undesired side reaction in processes utilizing arylboronic acids, such as the Suzuki-Miyaura coupling.[1] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. In the case of this compound, this results in the formation of the byproduct 3-fluoro-1-methylbenzene. This side reaction is problematic as it consumes the boronic acid, reducing the yield of the desired product and complicating the purification process.
Q2: What factors promote the deboronation of this compound?
A2: Several factors can accelerate the rate of deboronation:
-
pH: The reaction is highly pH-dependent. Both acidic and basic conditions can promote deboronation, but for many arylboronic acids, the rate is fastest at high pH, which is typical for Suzuki-Miyaura cross-coupling reactions.[2]
-
Temperature: Higher reaction temperatures generally increase the rate of deboronation.[3]
-
Catalyst System: The choice of palladium catalyst and ligands can influence the extent of deboronation.
-
Solvent: The presence of water in the reaction mixture is a key factor, as it acts as the proton source for protodeboronation.
-
Substituent Effects: The electronic properties of the substituents on the phenyl ring play a role. Electron-withdrawing groups, such as the fluorine atom in this compound, can influence the susceptibility to deboronation.[4][5]
Q3: How can I detect and quantify the deboronation byproduct, 3-fluoro-1-methylbenzene?
A3: Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for identifying and quantifying volatile byproducts like 3-fluoro-1-methylbenzene in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR can be used to monitor the consumption of the starting material and the formation of the deboronated product. 11B NMR spectroscopy is particularly useful for observing the boronic acid and its derivatives directly.[6][7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture, including the starting material, desired product, and byproducts.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Amount of Deboronated Byproduct
This is a common issue when working with electron-deficient arylboronic acids like this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to deboronation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Reaction conditions are too harsh (high temperature, strong base). | Lower the reaction temperature in 5-10 °C increments. Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH. | Reduces the rate of the base-catalyzed protodeboronation side reaction. |
| The catalyst system is not efficient enough. | Switch to a more active palladium catalyst/ligand system (e.g., a palladacycle precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos). | A more active catalyst can increase the rate of the desired Suzuki coupling, making it more competitive with the deboronation pathway. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. | Minimizes the time the boronic acid is exposed to conditions that promote deboronation. |
| Presence of excess water. | Use anhydrous solvents and ensure all reagents are dry. If aqueous conditions are necessary, minimize the amount of water. | Water is the proton source for protodeboronation. |
| Inherent instability of the boronic acid. | Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can then be used in a "slow-release" strategy. | These derivatives are more stable under the reaction conditions and slowly hydrolyze to release the active boronic acid, keeping its concentration low and minimizing side reactions. |
Illustrative Data on the Effect of Base on Deboronation:
The following table provides illustrative data on the percentage of deboronation of this compound with different bases in a model Suzuki coupling reaction. Note: This is representative data based on general trends for similar compounds.
| Base | Temperature (°C) | Reaction Time (h) | % Deboronation (Illustrative) |
| NaOH | 100 | 12 | 45% |
| K₂CO₃ | 100 | 12 | 25% |
| K₃PO₄ | 100 | 12 | 15% |
| CsF | 80 | 18 | <10% |
Issue 2: Difficulty in Quantifying the Extent of Deboronation
Accurate quantification is crucial for optimizing reaction conditions.
Workflow for Quantification:
Caption: Workflow for quantifying deboronation byproducts.
Detailed Methodologies:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of 3-fluoro-1-methylbenzene in the reaction solvent (e.g., dioxane).
-
Add a fixed concentration of an internal standard (e.g., dodecane) to each standard solution.
-
Inject each standard into the GC-MS and record the peak areas of 3-fluoro-1-methylbenzene and the internal standard.
-
Plot the ratio of the peak area of 3-fluoro-1-methylbenzene to the peak area of the internal standard against the concentration of 3-fluoro-1-methylbenzene to generate a calibration curve.
-
-
Sample Analysis:
-
At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot by adding dilute HCl.
-
Add the same fixed concentration of the internal standard as used for the calibration curve.
-
Inject the prepared sample into the GC-MS.
-
Determine the concentration of 3-fluoro-1-methylbenzene in the aliquot using the calibration curve.
-
Calculate the percentage of deboronation based on the initial amount of this compound.
-
-
Sample Preparation:
-
Set up the reaction in an NMR tube using a deuterated solvent.
-
Add a known amount of an internal standard containing fluorine that does not participate in the reaction (e.g., 1,3,5-trifluorobenzene).
-
-
NMR Analysis:
-
Acquire a 19F NMR spectrum of the reaction mixture at t=0.
-
Heat the NMR tube to the desired reaction temperature in the NMR spectrometer (if possible) or in a heating block, taking spectra at regular intervals.
-
The signal corresponding to the fluorine atom of this compound will decrease over time, while a new signal corresponding to the fluorine atom of 3-fluoro-1-methylbenzene will appear and increase.
-
-
Quantification:
-
Integrate the signals of the starting material, the deboronated product, and the internal standard.
-
The percentage of deboronation at any given time can be calculated by comparing the integral of the product peak to the sum of the integrals of the starting material and product peaks, or by referencing the stable integral of the internal standard.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing pathways in a Suzuki-Miyaura coupling reaction involving this compound.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Stability in 4-Fluoro-3-methylphenylboronic Acid Couplings
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 4-Fluoro-3-methylphenylboronic acid. The focus is on improving catalyst stability and addressing common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?
A1: Low yields in couplings with this compound, an electron-deficient boronic acid, can be attributed to several factors. The initial points to check are:
-
Catalyst Activity and Choice: Ensure the palladium catalyst is active. For electron-deficient partners, specialized ligands that promote rapid oxidative addition and facilitate transmetalation are often necessary. Buchwald-type phosphine ligands (e.g., SPhos, XPhos) are generally more effective than traditional ligands like triphenylphosphine for these challenging couplings.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and phosphine ligands, as well as promote the unwanted homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Protodeboronation: this compound is susceptible to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom. This side reaction is often exacerbated by the presence of water and certain bases.
-
Base Selection: The choice of base is critical. While a base is required to activate the boronic acid, overly strong or inappropriate bases can promote catalyst deactivation and protodeboronation. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. In some cases, fluoride-containing bases like CsF or KF can be beneficial.
Q2: I am observing significant formation of a homocoupled biphenyl byproduct from this compound. How can this be minimized?
A2: Homocoupling of boronic acids is a common side reaction, often driven by the presence of oxygen or issues with the catalytic cycle. To mitigate this:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are recommended.
-
Use of Pre-formed Pd(0) Catalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or a modern precatalyst, can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) salt.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low concentration, favoring the cross-coupling pathway over homocoupling.
Q3: How can I prevent the degradation of this compound during the reaction?
A3: The primary degradation pathway is protodeboronation. To enhance the stability of the boronic acid:
-
Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can protect it from premature decomposition. These derivatives often release the active boronic acid species slowly under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Employing rigorously dried solvents and reagents can suppress this side reaction.
-
Milder Bases and Lower Temperatures: Using milder bases and the lowest effective temperature can also reduce the rate of protodeboronation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider more robust Buchwald-type ligands (e.g., SPhos, XPhos) or pre-formed precatalysts. |
| Inefficient Transmetalation | Switch to a different base (e.g., from K₂CO₃ to K₃PO₄ or CsF). Ensure the base is sufficiently soluble; for inorganic bases, a co-solvent like water may be necessary, but use with caution due to protodeboronation risk. | |
| Poor Reagent Purity | Verify the purity of the aryl halide and boronic acid. Impurities can inhibit the catalyst. | |
| Catalyst Decomposition (black precipitate) | Oxygen Contamination | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| High Reaction Temperature | Reduce the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. | |
| Significant Protodeboronation | Presence of Protic Solvents/Water | Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt. |
| Inappropriate Base | Use a milder base such as K₃PO₄ or KF. | |
| Formation of Homocoupled Byproducts | Oxygen in the Reaction Mixture | Improve degassing procedures (e.g., multiple freeze-pump-thaw cycles). |
| Issues with Catalyst Activation | Use a Pd(0) precatalyst to bypass in-situ reduction steps that can sometimes favor homocoupling. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for Suzuki-Miyaura couplings of fluorinated phenylboronic acids with aryl bromides. Note that optimal conditions for this compound may vary and require screening.
Table 1: Comparison of Catalyst Systems for Fluorinated Arylboronic Acid Couplings
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Typical Temperature (°C) | General Observations |
| Pd(OAc)₂ | SPhos | 1 - 2 | 80 - 110 | High activity for a broad range of substrates, including electron-deficient ones. |
| Pd₂(dba)₃ | XPhos | 1 - 2 | 80 - 110 | Excellent for sterically hindered and electron-poor substrates. |
| Pd(PPh₃)₄ | None | 2 - 5 | 80 - 110 | Readily available but often shows lower activity for challenging substrates. |
| PdCl₂(dppf) | (dppf) | 1 - 3 | 80 - 110 | A robust and versatile catalyst, relatively air-stable. |
Table 2: Influence of Base and Solvent on Couplings of Fluorinated Phenylboronic Acids
| Base | Solvent System | Typical Temperature (°C) | Notes |
| K₃PO₄ | Toluene/H₂O (e.g., 9:1) | 80 - 110 | Effective for many Suzuki couplings, promotes high reaction rates. |
| K₂CO₃ | Dioxane/H₂O (e.g., 10:1) | 80 - 110 | A common and effective base of moderate strength. |
| Cs₂CO₃ | Dioxane | 80 - 110 | A stronger base, often used for more challenging couplings. |
| CsF | Dioxane or Toluene | 80 - 110 | Can be effective in promoting transmetalation, especially with boronic esters. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of the coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a precatalyst like XPhos Pd G3)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., 1-2 mol%) or the palladium source and ligand. Then, add the degassed solvent via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of a More Stable Boronic Ester Derivative
To mitigate protodeboronation, this compound can be converted to its pinacol ester.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction following Protocol 1.
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making diagram for troubleshooting low-yield Suzuki-Miyaura couplings.
Navigating Thermal Effects in 4-Fluoro-3-methylphenylboronic Acid Coupling Reactions: A Technical Guide
Technical Support Center
For researchers, scientists, and professionals in drug development, optimizing cross-coupling reactions is a critical step in the synthesis of novel compounds. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the use of 4-fluoro-3-methylphenylboronic acid in such reactions, with a specific focus on the influence of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Suzuki-Miyaura coupling reactions using this compound?
A1: The optimal temperature for Suzuki-Miyaura coupling reactions is highly dependent on the specific substrates, catalyst system (palladium precursor and ligand), base, and solvent used. However, a general starting point for reactions involving aryl bromides is often in the range of 80-110°C. For less reactive aryl chlorides, higher temperatures may be necessary. It is crucial to empirically determine the optimal temperature for each specific reaction.
Q2: How does temperature generally affect the yield and reaction time of the coupling reaction?
A2: In general, increasing the reaction temperature leads to a higher reaction rate, which can result in shorter reaction times. For many Suzuki-Miyaura reactions, there is a positive correlation between temperature and yield up to an optimal point. For instance, studies on similar fluorinated arylboronic acids have shown that increasing the temperature from 70°C to 110°C can significantly improve conversion rates.
Q3: What are the primary side reactions associated with elevated temperatures when using this compound?
A3: The two most common temperature-dependent side reactions are protodeboronation and catalyst decomposition.
-
Protodeboronation: This is a process where the boronic acid functional group is replaced by a hydrogen atom, leading to the formation of 1-fluoro-2-methylbenzene as a byproduct and a reduction in the yield of the desired coupled product. While influenced by several factors, including the presence of water and the strength of the base, higher temperatures can accelerate this undesired reaction.
-
Catalyst Decomposition: Palladium catalysts, particularly in the active Pd(0) state, can be thermally unstable. At excessively high temperatures (often above 120°C), the catalyst can decompose to form palladium black, which is catalytically inactive. This decomposition is often visible as a black precipitate in the reaction mixture and leads to a significant drop in reaction yield.
Q4: My reaction is sluggish at 80°C. Should I just increase the temperature?
A4: While increasing the temperature is a common strategy to improve reaction rates, it should be done cautiously. Before elevating the temperature, consider other factors that might be limiting the reaction:
-
Catalyst and Ligand Choice: Is your catalyst system active enough for the specific coupling partners? For challenging couplings, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands might be necessary.
-
Base Selection: Is the base strong enough and sufficiently soluble to promote the transmetalation step?
-
Solvent: Does the solvent adequately solubilize all reactants and the catalyst? A systematic approach is recommended. A modest increase in temperature (e.g., in 10°C increments) while monitoring for catalyst decomposition is a reasonable approach.
Q5: Can running the reaction at a lower temperature for a longer time improve my yield by minimizing side reactions?
A5: Yes, this can be a viable strategy, particularly if protodeboronation is a suspected issue. Lowering the temperature can decrease the rate of this side reaction. However, the rate of the desired coupling reaction will also be slower, necessitating a longer reaction time. It is a trade-off that needs to be optimized for each specific case. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal balance.
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low for catalyst activation or for the reactivity of the coupling partners (especially with aryl chlorides). | Gradually increase the reaction temperature in 10-20°C increments. For a model reaction, an optimal temperature of 80°C was found, with a sharp decrease in yield below this point.[1] |
| Reaction Stalls or Incomplete Conversion | Catalyst has decomposed due to excessively high temperatures. | Reduce the reaction temperature. If high temperatures are necessary for the coupling, consider a more thermally stable catalyst/ligand system. Temperatures above 100°C can lead to the precipitation of palladium black.[2] |
| Significant Formation of 1-fluoro-2-methylbenzene (Protodeboronation Product) | High reaction temperature accelerating the rate of protodeboronation. | Lower the reaction temperature and extend the reaction time. Ensure anhydrous conditions and consider using a milder base. |
| Formation of Black Precipitate (Palladium Black) | Reaction temperature is too high, leading to catalyst decomposition. | Decrease the reaction temperature. Ensure the reaction is under an inert atmosphere, as oxygen can also contribute to catalyst degradation at elevated temperatures.[2] |
Data on Temperature Effects in Suzuki-Miyaura Coupling
Table 1: Effect of Temperature on a Model Suzuki-Miyaura Coupling Reaction
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 30 | 18 | 25 |
| 2 | 50 | 18 | 60 |
| 3 | 80 | 18 | 95 |
| 4 | 100 | 18 | 95 |
Adapted from a study on a Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction. While the specific reactants differ, the data demonstrates a common trend where yield increases with temperature up to an optimum.[3]
Table 2: Conversion of 1-bromo-4-fluorobenzene with Phenylboronic Acid at Different Temperatures
| Time (h) | Conversion at 70°C (%) | Conversion at 110°C (%) |
| 3 | 78 | 92 |
| 8 | 85 | 95 |
| 24 | 88 | 96 |
| 48 | 90 | 97 |
This data from a study on the synthesis of fluorinated biphenyls shows that for this system, a higher temperature consistently leads to higher conversion.[4]
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction. The temperature is a key parameter that should be optimized.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of dioxane/water, toluene/water, or DMF/water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80°C, 90°C, 100°C, or 110°C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Parameters
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions, with a focus on the role of temperature.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling reactions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Temperature can influence the rate of each step in this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: 4-Fluoro-3-methylphenylboronic acid in Cross-Coupling Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates and other common issues encountered when using 4-Fluoro-3-methylphenylboronic acid in chemical syntheses, particularly Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile reagent primarily used in organic synthesis. Its most common application is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds.[1] This makes it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the fluorine atom can enhance the electronic properties of the molecule, leading to improved reactivity and selectivity in various chemical transformations.[1]
Q2: What are the common causes of low conversion rates in Suzuki-Miyaura reactions with this compound?
A2: Low conversion rates can stem from several factors:
-
Inactive Catalyst: The palladium catalyst, especially a Pd(II) precatalyst, may not be effectively reduced to the active Pd(0) species.[2]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[2]
-
Impure or Degraded Reagents: The purity of this compound and the aryl halide is crucial. Boronic acids can degrade over time, particularly through protodeboronation.[2][3]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent. An inappropriate combination can lead to poor reaction kinetics or degradation of starting materials.[2]
-
Steric Hindrance: While less of a concern with this specific boronic acid, highly substituted coupling partners can slow down the reaction.[2]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming the starting material. This is often promoted by aqueous basic conditions.[3]
Q3: How does the fluorine and methyl substitution on the phenylboronic acid affect its reactivity?
A3: The electronic properties of the substituents on the phenylboronic acid play a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The fluorine atom is electron-withdrawing, which can influence the nucleophilicity of the boronic acid. While electron-withdrawing groups can sometimes slow down the transmetalation step, they can also make the boronic acid more stable to some decomposition pathways. The methyl group is weakly electron-donating. The interplay of these electronic effects can influence the overall reaction rate and efficiency.
Q4: What is protodeboronation and how can it be minimized when using this compound?
A4: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, leading to the formation of 1-fluoro-2-methylbenzene and consumption of your starting material.[3] This reaction is often catalyzed by acid or base in the presence of a proton source, such as water.[3]
To minimize protodeboronation:
-
Use Anhydrous Conditions: If possible, using anhydrous solvents and reagents can significantly reduce this side reaction.
-
"Slow-Release" Strategies: Using boronic esters (e.g., pinacol esters) can provide a slow, sustained release of the boronic acid, keeping its concentration low and minimizing decomposition.[3]
-
Optimize Base and Temperature: Using milder bases or lower reaction temperatures can sometimes reduce the rate of protodeboronation.
-
Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of starting material degradation.
Troubleshooting Guides
Issue 1: Low to No Product Formation
If you are observing very low or no formation of your desired product, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Significant Formation of Homocoupled Byproduct
The formation of a biaryl product derived from the coupling of two molecules of this compound is a common side reaction.
References
Technical Support Center: 4-Fluoro-3-methylphenylboronic Acid in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 4-Fluoro-3-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they form?
A1: The most common impurities in this compound are its corresponding trimeric anhydride, known as a boroxine, and the product of protodeboronation, 3-fluoro-toluene.
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines. This process can occur during storage or synthesis, especially if the compound is exposed to heat or not stored under anhydrous conditions.
-
Protodeboronation: This is a significant decomposition pathway for many boronic acids, where the boronic acid group is replaced by a hydrogen atom.[1] This side reaction is often promoted by moisture, heat, and basic conditions, leading to the formation of 3-fluoro-toluene as a byproduct.[1][2] Electron-deficient arylboronic acids are particularly susceptible to this degradation.[1]
Q2: How does the purity of this compound affect Suzuki-Miyaura cross-coupling reactions?
A2: The purity of this compound is critical for the success of Suzuki-Miyaura reactions. The presence of impurities can lead to several issues:
-
Reduced Yield: The presence of inactive impurities like 3-fluoro-toluene lowers the effective concentration of the boronic acid, leading to incomplete conversion and lower yields of the desired product.
-
Formation of Byproducts: The boroxine form of the boronic acid can have different reactivity compared to the free acid, potentially leading to inconsistent reaction rates and the formation of side products.
-
Catalyst Inhibition: Certain impurities can interact with the palladium catalyst, leading to its deactivation and a decrease in catalytic turnover.[2]
Q3: What are the ideal storage conditions for this compound to maintain its purity?
A3: To minimize degradation and maintain high purity, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a tightly sealed container to prevent moisture absorption, which can promote both boroxine formation and protodeboronation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions with this compound and provides potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Poor Quality of Boronic Acid: The reagent may have degraded due to improper storage, leading to a high content of inactive impurities. | 1a. Assess Purity: Check the purity of the boronic acid using techniques like NMR or melting point analysis. 1b. Use Fresh Reagent: If degradation is suspected, use a fresh, high-purity batch of this compound.[1] 1c. Conversion to a More Stable Form: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, which is more resistant to protodeboronation.[1] |
| 2. Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to air or impurities. | 2a. Use Fresh Catalyst: Ensure the palladium catalyst and any phosphine ligands are fresh and have been stored under an inert atmosphere.[1] 2b. Proper Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas before adding the catalyst.[2] | |
| 3. Suboptimal Base: The choice and quality of the base are crucial. Some bases can promote protodeboronation more than others. | 3a. Use Milder Bases: Employ milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF), which can be less likely to cause degradation of the boronic acid.[1] 3b. Ensure Base Purity: Use a high-purity base. | |
| Significant Protodeboronation (Formation of 3-fluoro-toluene) | 1. Presence of Water: Water can act as a proton source for protodeboronation, especially under basic conditions. | 1a. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.[3] 1b. Minimize Water in Base: If using an aqueous base solution, use the minimum amount of water necessary to dissolve the base. |
| 2. High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[3] | 2a. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely.[3] | |
| Formation of Homo-coupled Byproduct (Biphenyl derivative of this compound) | 1. Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of the boronic acid. | 1a. Rigorous Degassing: Ensure the reaction setup is thoroughly purged with an inert gas to exclude oxygen.[2] |
| 2. Catalyst System: The choice of palladium source and ligands can influence the extent of homo-coupling. | 2a. Use a Pd(0) Source: Employing a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in-situ generation of the Pd(0) species can help minimize this side reaction.[2] |
Experimental Protocols
Standard Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.[1]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
References
Technical Support Center: Suzuki-Miyaura Couplings of 4-Fluoro-3-methylphenylboronic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with challenging Suzuki-Miyaura cross-coupling reactions. This resource provides specialized guidance for couplings involving 4-fluoro-3-methylphenylboronic acid, a substrate that presents unique challenges due to a combination of steric hindrance from the ortho-methyl group and electronic effects from the fluorine atom.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is resulting in low to no yield. What are the most common initial checks?
A1: When encountering low yields with this substrate, begin by assessing the following critical parameters:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the unwanted homocoupling of the boronic acid and can degrade the catalyst.[1] Make sure all solvents are thoroughly degassed.
-
Catalyst and Ligand Activity: Verify the quality and activity of your palladium source and phosphine ligand. Many catalysts and ligands are air-sensitive and can degrade over time. Using modern palladium precatalysts (e.g., G2, G3, or G4 palladacycles) can improve catalyst activation and stability.[1]
-
Reagent Purity: Confirm the purity of your this compound and the coupling partner (aryl halide/triflate). Impurities can inhibit the catalytic cycle.
-
Base Selection: The choice of base is crucial. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or sterically hindered boronic acids.[2] To mitigate this:
-
Use a "Slow Release" Strategy: Convert the boronic acid to a more stable derivative like a MIDA boronate ester or an organotrifluoroborate salt.[2] These derivatives slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing the opportunity for protodeboronation.[2]
-
Optimize Reaction Conditions: Use a less protic solvent system if possible. While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation.
-
Increase Catalyst Turnover: Employ a highly active catalyst system that promotes a rapid cross-coupling rate, which will outcompete the slower protodeboronation pathway.[2]
Q3: What type of ligand is best suited for the coupling of this compound with a sterically hindered aryl halide?
A3: For sterically demanding couplings, bulky and electron-rich phosphine ligands are essential as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][3] Buchwald-type biarylphosphine ligands are highly recommended.[1][4] Consider ligands such as:
-
XPhos: Highly effective for a wide range of Suzuki-Miyaura reactions, especially with sterically hindered substrates.[4]
-
SPhos: Another versatile and highly active ligand for challenging couplings.[4]
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RuPhos: Often successful when other ligands fail, particularly with hindered substrates.[1]
-
HFT-Phos: A newer generation ligand designed to accelerate reductive elimination, which can be beneficial for sterically demanding biaryl synthesis.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh palladium source and ligand. Consider using a modern palladium precatalyst (e.g., a G3 or G4 palladacycle).[1] |
| Poor choice of ligand | For sterically hindered substrates like this compound, use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][4] | |
| Inappropriate base | Use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1] | |
| Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere (Ar or N₂).[1] | |
| Significant Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Ensure rigorous degassing of solvents and use of an inert atmosphere.[6] |
| Presence of Pd(II) species without aryl ligands | Use a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.[6] | |
| Protodeboronation of this compound | Slow transmetalation step | Use a more active ligand to accelerate the catalytic cycle. Convert the boronic acid to a more stable derivative (MIDA ester or trifluoroborate salt) for slow release.[2] |
| Excess water in the reaction | Use a carefully controlled amount of water in the solvent system or consider anhydrous conditions if appropriate for your specific reaction. | |
| Reaction Stalls Before Completion | Catalyst decomposition | Increase catalyst loading slightly or use a more stable precatalyst. Ensure the reaction temperature is not excessively high. |
| Insufficiently strong base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1] |
Ligand Selection for Challenging Couplings
The following table summarizes recommended ligands for Suzuki-Miyaura couplings involving sterically hindered substrates like this compound.
| Ligand | Structure | Key Features | Recommended for |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active and versatile for a broad range of substrates, including aryl chlorides.[4] | Sterically hindered aryl and heteroaryl couplings. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for forming sterically demanding biaryls and for heteroaryl couplings.[4][5] | Hindered aryl-aryl and aryl-heteroaryl bond formation. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often provides high yields when other ligands are less effective. | Particularly challenging sterically hindered couplings.[1] |
| HFT-Phos | A fluorinated Buchwald-type ligand | Designed to accelerate reductive elimination, beneficial for sterically congested products.[5] | Formation of highly substituted biaryls, including tetra-ortho-substituted biaryls.[5] |
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization of the ligand, base, solvent, and temperature may be required for specific substrates.
Reagents:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 10:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
Technical Support Center: Catalyst Poisoning in Reactions with 4-Fluoro-3-methylphenylboronic Acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing catalyst poisoning during chemical reactions involving 4-Fluoro-3-methylphenylboronic acid.
Troubleshooting Guide
This section addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions using this compound, with a focus on problems arising from catalyst poisoning.
Issue 1: Low or No Reaction Yield
-
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a very low yield or failing completely. What are the potential causes related to catalyst poisoning?
-
Answer: Low or no yield is a frequent problem that can often be traced back to the deactivation of the palladium catalyst. Several factors related to the purity of this compound and the reaction conditions can contribute to this:
-
Protodeboronation: this compound, being an electron-deficient boronic acid, is susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This consumes your starting material and reduces the yield. This process is often accelerated by the presence of water and certain bases.
-
Impurities in the Boronic Acid:
-
Boroxine (Anhydride) Formation: Boronic acids can dehydrate to form cyclic anhydrides called boroxines. While boroxines can be active in Suzuki couplings, their different reactivity and stoichiometry compared to the monomeric boronic acid can lead to inconsistent and lower yields.
-
Inorganic Salt Residues: Residual inorganic salts from the synthesis of the boronic acid can interfere with the catalyst. For instance, excess halide ions can compete for coordination sites on the palladium center, inhibiting its catalytic activity.
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[1]
-
Sub-optimal Ligand or Base: The choice of phosphine ligand and base is critical. An inappropriate ligand may not sufficiently protect the palladium center from deactivating species, while a base that is too strong or not anhydrous can exacerbate protodeboronation.[2]
-
Issue 2: Significant Homocoupling of the Boronic Acid
-
Question: I am observing a significant amount of the homocoupled product (4,4'-difluoro-3,3'-dimethylbiphenyl) in my reaction mixture. What causes this and how can I prevent it?
-
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling. This is often promoted by the presence of Pd(II) species, which can arise from the oxidation of the active Pd(0) catalyst by oxygen.[1] To minimize homocoupling, rigorous exclusion of oxygen is paramount. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Issue 3: Reaction Stalls Before Completion
-
Question: My reaction starts, but then stalls before all the starting material is consumed. What could be the reason?
-
Answer: A stalling reaction is a strong indicator of gradual catalyst deactivation. This can happen if there are slow-releasing poisons in your reaction mixture or if the catalyst is not stable under the reaction conditions for extended periods. Potential causes include:
-
Gradual Ligand Degradation: Phosphine ligands can degrade over time at elevated temperatures.
-
Slow Leaching of Impurities: Impurities from the boronic acid or other reagents might slowly poison the catalyst over the course of the reaction.
-
Product Inhibition: In some cases, the product of the reaction itself can coordinate to the palladium center and inhibit its activity.
-
Frequently Asked Questions (FAQs)
Purity and Handling of this compound
-
Question: What are the common impurities in commercially available this compound?
-
Answer: Common impurities include its cyclic anhydride (boroxine), residual starting materials from its synthesis, and inorganic salts. The presence of these impurities can lead to inconsistent reaction outcomes and catalyst deactivation.
-
Question: How should I handle and store this compound to maintain its purity?
-
Answer: this compound should be stored in a cool, dry place, preferably in a desiccator, to minimize moisture absorption and prevent boroxine formation. It is also advisable to store it under an inert atmosphere if it is to be kept for an extended period.
-
Question: How can I purify this compound if I suspect it is impure?
-
Answer: Recrystallization is a common method for purifying boronic acids. The choice of solvent is crucial and should be determined based on the solubility profile of the boronic acid and its impurities.
Reaction Optimization to Prevent Catalyst Poisoning
-
Question: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound to avoid catalyst poisoning?
-
Answer:
-
Use High-Purity Reagents: Start with the highest purity this compound and other reagents available.
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas through the liquid or by using freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
Select the Right Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can protect the palladium center and promote the desired catalytic cycle.
-
Optimize the Base: Use a mild, non-nucleophilic, and anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.
-
-
Question: Can the choice of solvent affect catalyst poisoning?
-
Answer: Yes, the solvent can play a significant role. Aprotic solvents like dioxane, THF, and toluene are commonly used. The presence of water can be detrimental due to the increased risk of protodeboronation, especially with electron-deficient boronic acids.[2] If an aqueous base is used, the amount of water should be carefully controlled.
Data Presentation
The following tables provide illustrative data on the impact of common impurities on the yield of a model Suzuki-Miyaura reaction between this compound and 4-bromoanisole. These are representative examples to aid in troubleshooting.
Table 1: Effect of Boroxine Content on Reaction Yield
| Boroxine Content in this compound (%) | Yield of 4-Fluoro-3'-methoxy-2-methylbiphenyl (%) | Observations |
| < 1 | > 95 | Clean reaction profile, complete conversion. |
| 10 | 70-80 | Slower reaction, incomplete conversion of starting materials. |
| 30 | 40-50 | Significant reduction in yield, presence of unreacted starting materials. |
| 50 | < 20 | Reaction stalls at low conversion. |
Table 2: Effect of Residual Inorganic Salts on Reaction Yield
| Added Inorganic Salt (mol% relative to boronic acid) | Yield of 4-Fluoro-3'-methoxy-2-methylbiphenyl (%) | Observations |
| None | > 95 | Baseline high-yield reaction. |
| NaCl (10 mol%) | 85-90 | Slight decrease in reaction rate and yield. |
| KBr (10 mol%) | 80-85 | Noticeable inhibition of the catalyst. |
| LiCl (10 mol%) | 75-80 | Stronger inhibition compared to NaCl and KBr. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general procedure for the purification of this compound to remove boroxine and other impurities. The ideal solvent system may need to be optimized.
-
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexanes)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated carbon can be added, and the solution heated for a few minutes.
-
Hot filter the solution to remove any insoluble impurities (including activated carbon if used).
-
Slowly add the "poor" solvent (e.g., hexanes) to the hot filtrate until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, the aryl bromide, and the anhydrous base.
-
In a separate vial, weigh the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent to the Schlenk flask, followed by the catalyst/ligand mixture.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to preventing catalyst poisoning in reactions with this compound.
Caption: Sources of catalyst poisoning in reactions with this compound.
Caption: Simplified pathway of protodeboronation, a key side reaction.
Caption: A decision-making workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Monitoring 4-Fluoro-3-methylphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 4-Fluoro-3-methylphenylboronic acid.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and monitoring of reactions with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
FAQ 1: General Reaction Monitoring
Question: What are the most suitable analytical techniques for monitoring the progress of a reaction involving this compound?
Answer: The choice of analytical technique depends on the specific reaction, available equipment, and the desired level of detail. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of reaction conversion by monitoring the disappearance of starting materials and the appearance of the product. A UV detector is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components. Boronic acids themselves are generally not volatile and require derivatization to be analyzed by GC-MS.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹¹B): Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the ratio of reactants to products over time. ¹⁹F NMR is particularly useful for reactions involving fluorinated compounds like this compound.
FAQ 2: HPLC Analysis Issues
Question: I am having trouble with my HPLC analysis. My peaks are broad, and the retention time for this compound is inconsistent. What could be the cause?
Answer: These are common issues when analyzing boronic acids by HPLC. Here are some potential causes and solutions:
-
On-column Degradation: Boronic acids can be unstable on the silica-based columns used in reverse-phase HPLC, leading to peak tailing and broadening.
-
Solution: Use a column with end-capping or consider a different stationary phase like a phenyl column. Additionally, faster analysis times with UPLC can minimize on-column degradation.
-
-
Interaction with Metal Surfaces: Boronic acids can interact with the metal surfaces of the HPLC system, causing peak tailing.
-
Solution: Employing columns with technology that minimizes these interactions can significantly improve peak shape.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the boronic acid, leading to shifts in retention time.
-
Solution: Buffering the mobile phase or adding a small amount of an acid like formic acid can help maintain a consistent pH and improve peak shape.
-
-
Boroxine Formation: In the presence of water, boronic acids can form cyclic trimers called boroxines. This equilibrium can lead to broadened or multiple peaks.
-
Solution: Using anhydrous solvents for sample preparation and a mobile phase with a lower water content can help minimize boroxine formation.
-
FAQ 3: GC-MS Analysis Challenges
Question: Can I use GC-MS to monitor my reaction? I'm finding that this compound is not showing up in my chromatogram.
Answer: this compound is not volatile enough for direct GC-MS analysis. To make it suitable for GC, you need to perform a derivatization step to convert the polar boronic acid group into a more volatile ester.[1]
-
Derivatization Agents: Common derivatizing agents for boronic acids include:
-
BF₃-Methanol: This reagent converts the boronic acid to its corresponding methyl boronate ester.[1][2]
-
Trimethylsilyl (TMS) reagents (e.g., BSTFA, MSTFA): These reagents will silylate the hydroxyl groups of the boronic acid.[2][3]
-
Triethanolamine: This can be used to form a volatile borate complex.[4]
-
A general workflow for derivatization is to react the dried sample with the derivatizing agent at an elevated temperature before injection into the GC-MS.[1][2]
FAQ 4: NMR Spectroscopy Issues
Question: I am using ¹H NMR to monitor my reaction, but the signals for the aromatic protons are overlapping and difficult to interpret. What can I do?
Answer: Signal overlap is a common challenge in ¹H NMR, especially with complex reaction mixtures containing multiple aromatic species. Here are some strategies to overcome this:
-
Utilize ¹⁹F NMR: Since your starting material is fluorinated, ¹⁹F NMR is an excellent and often simpler alternative for monitoring the reaction. The fluorine signal of this compound will have a distinct chemical shift from the fluorine signal in your product, providing a clear and often baseline-separated view of the reaction progress.[5][6]
-
Higher Field NMR: If available, using a higher field NMR spectrometer will provide better signal dispersion and may resolve the overlapping proton signals.
-
Quantitative NMR (qNMR): For accurate quantification, integrate well-resolved, non-overlapping peaks of both the starting material and the product. If no such peaks are available in the ¹H spectrum, ¹⁹F NMR is the preferred method.
FAQ 5: Common Side Reactions
Question: My reaction is not going to completion, and I see some unexpected byproducts. What are the common side reactions with this compound in Suzuki-Miyaura couplings?
Answer: Several side reactions can occur in Suzuki-Miyaura couplings, leading to lower yields and the formation of impurities.[7]
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a hydrogen atom, converting the boronic acid back to 1-fluoro-2-methylbenzene. This is often promoted by aqueous basic conditions.[8][9]
-
Homocoupling: Two molecules of the boronic acid can couple to form a symmetrical biaryl (4,4'-difluoro-3,3'-dimethylbiphenyl). This can be facilitated by the presence of oxygen or certain palladium species.[7]
-
Dehalogenation: The aryl halide coupling partner can lose its halogen atom, which is replaced by a hydrogen atom.[7]
To minimize these side reactions, ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with thoroughly degassed solvents. The choice of base and solvent system can also significantly impact the extent of these side reactions.
Data Presentation
Table 1: Analytical Data for this compound
| Parameter | Value | Technique | Source |
| Molecular Formula | C₇H₈BFO₂ | - | [10][11][12] |
| Molecular Weight | 153.95 g/mol | - | [10][11][12] |
| ¹H NMR | See Table 2 | NMR | [10][13] |
| ¹³C NMR | See Table 3 | NMR | [10] |
| ¹⁹F NMR | See Table 4 | NMR | [14] |
| Mass Spectrum (m/z) | 154 (M⁺) | MS | [13] |
Table 2: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | m | 2H | Aromatic CH |
| ~7.1 | t | 1H | Aromatic CH |
| ~2.3 | s | 3H | -CH₃ |
| ~8.2 | br s | 2H | -B(OH)₂ |
Note: Chemical shifts can vary depending on the solvent used.
Table 3: ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~165 | C-F |
| ~138 | C-B |
| ~135 | Aromatic CH |
| ~128 | Aromatic CH |
| ~125 | Aromatic C-CH₃ |
| ~115 | Aromatic CH |
| ~14 | -CH₃ |
Note: Chemical shifts are approximate and can vary with the solvent.[15][16]
Table 4: ¹⁹F NMR Data for this compound
| Chemical Shift (ppm) | Reference |
| ~ -110 to -120 | CFCl₃ |
Note: The chemical shift of aryl fluorides can vary depending on the substitution pattern and solvent.[5][17]
Experimental Protocols
Protocol 1: Monitoring a Suzuki-Miyaura Coupling Reaction by ¹⁹F NMR
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, monitored by ¹⁹F NMR spectroscopy.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
-
NMR tubes
-
Deuterated solvent (for locking)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the this compound, aryl bromide, base, and palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Initial Sample (t=0): Immediately after reaching the desired reaction temperature (e.g., 80-100 °C), carefully withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture under an inert atmosphere and transfer it to an NMR tube containing a deuterated solvent.
-
NMR Analysis: Acquire a ¹⁹F NMR spectrum of the initial sample. This will show the signal corresponding to the starting this compound.
-
Reaction Monitoring: At regular time intervals (e.g., every 30-60 minutes), withdraw another aliquot and acquire a ¹⁹F NMR spectrum.
-
Data Analysis: Monitor the decrease in the integral of the starting material's ¹⁹F signal and the corresponding increase in the integral of the product's ¹⁹F signal. The reaction is complete when the starting material's signal is no longer observed.
Visualizations
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting decision tree for low conversion in reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 10. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. scbt.com [scbt.com]
- 13. This compound(139911-27-6) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. 19F [nmr.chem.ucsb.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-3-methylphenylboronic Acid and 4-Tolylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-fluoro-3-methylphenylboronic acid and 4-tolylboronic acid in three key cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. This analysis is supported by experimental data from peer-reviewed literature to inform reagent selection in the synthesis of complex organic molecules.
At a Glance: Key Differences in Reactivity
| Feature | This compound | 4-Tolylboronic Acid |
| Electronic Nature | Electron-deficient due to the fluorine atom's inductive effect. | Electron-rich due to the methyl group's inductive effect. |
| Suzuki-Miyaura Coupling | Generally exhibits good reactivity, comparable to or slightly lower than 4-tolylboronic acid with activated aryl halides. May require more forcing conditions with less reactive partners. | Generally exhibits high reactivity and provides excellent yields, particularly with electron-rich and neutral aryl halides. |
| Chan-Lam Coupling | Expected to be less reactive due to its electron-deficient nature, which can slow down the key oxidation step in the catalytic cycle. | Generally a good substrate for Chan-Lam couplings due to its electron-rich character. |
| Buchwald-Hartwig Amination | Can be effectively used in C-N bond formation, with reactivity influenced by the specific amine and reaction conditions. | A reliable partner in Buchwald-Hartwig aminations, often providing good to excellent yields. |
Structural and Electronic Properties
The differing reactivity of these two boronic acids stems from the electronic influence of their respective substituents on the phenyl ring. The fluorine atom in this compound is a strongly electronegative group, exerting a significant electron-withdrawing inductive effect (-I). In contrast, the methyl group in 4-tolylboronic acid is an electron-donating group (+I). These electronic differences impact the nucleophilicity of the boronic acid and its propensity to undergo transmetalation in cross-coupling reactions.
Caption: Structural comparison of the two boronic acids.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The electronic nature of the boronic acid plays a crucial role in the transmetalation step of the catalytic cycle.
Comparative Experimental Data
Table 1: Suzuki-Miyaura Coupling of 4-Tolylboronic Acid with Various Aryl Chlorides [1]
| Aryl Chloride | Product | Yield (%) |
| 4-Chloroacetophenone | 4-Acetyl-4'-methylbiphenyl | 98 |
| 4-Chlorobenzonitrile | 4-Cyano-4'-methylbiphenyl | 95 |
| 1-Chloro-4-nitrobenzene | 4-Methyl-4'-nitrobiphenyl | 99 |
| 2-Chlorotoluene | 2,4'-Dimethylbiphenyl | 92 |
Analysis of this compound Reactivity:
While a directly comparable table for this compound is not available, studies on electron-poor arylboronic acids in Suzuki couplings provide valuable insights. Generally, electron-deficient arylboronic acids can be effective coupling partners, particularly with electron-rich or neutral aryl halides.[2] In some cases, the increased Lewis acidity of the boron atom in fluorinated phenylboronic acids can facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step.[3] However, with electron-deficient aryl halides, the reaction may be slower compared to electron-rich boronic acids.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Phenylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask, add the aryl halide, phenylboronic acid, palladium catalyst, and base.
-
Purge the flask with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized Suzuki-Miyaura reaction workflow.
Chan-Lam Coupling
The Chan-Lam coupling enables the formation of C-N and C-O bonds using a copper catalyst. The electronic properties of the boronic acid significantly influence the reaction's efficiency.
Reactivity Comparison
Electron-deficient arylboronic acids are often reported to be less reactive in Chan-Lam couplings.[4][5] This is attributed to a slower Cu(II)/Cu(III) oxidation step in the catalytic cycle when the aryl group is electron-poor.[4] Therefore, this compound is expected to be a less efficient coupling partner than the electron-rich 4-tolylboronic acid under standard Chan-Lam conditions. To overcome this, modified protocols, such as the use of photoredox catalysis, have been developed for electron-deficient boronic acids.[6]
Table 2: Qualitative Reactivity in Chan-Lam Coupling
| Boronic Acid | Electronic Nature | Expected Reactivity |
| This compound | Electron-deficient | Lower |
| 4-Tolylboronic Acid | Electron-rich | Higher |
Experimental Protocol: Representative Chan-Lam Amination of Imidazole
The following protocol describes a general procedure for the N-arylation of imidazole.
Materials:
-
Imidazole (1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)
-
Base (e.g., pyridine, triethylamine, 2.0 equiv)
-
Solvent (e.g., CH₂Cl₂, Toluene)
-
Molecular sieves (optional)
Procedure:
-
To a reaction flask, add imidazole, arylboronic acid, copper(II) acetate, and base.
-
Add the solvent and molecular sieves (if used).
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing 4-Fluoro-3-methylphenylboronic acid with other substituted phenylboronic acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of carbon-carbon bond formation, substituted phenylboronic acids are indispensable reagents. Their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has cemented their role in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a detailed comparison of 4-Fluoro-3-methylphenylboronic acid with other substituted phenylboronic acids, focusing on key performance indicators and supported by experimental data.
Physicochemical Properties: A Comparative Overview
The electronic and steric nature of substituents on the phenyl ring significantly influences the chemical behavior of phenylboronic acids. This compound possesses a unique combination of a moderately electron-withdrawing fluorine atom and a weakly electron-donating methyl group. This substitution pattern modulates the reactivity and selectivity of the boronic acid in cross-coupling reactions.
A critical parameter for assessing the reactivity of a boronic acid is its acid dissociation constant (pKa), which reflects the Lewis acidity of the boron center. A lower pKa value generally correlates with a more electron-deficient boron atom, which can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle.
| Compound | Substituents | pKa | Melting Point (°C) |
| Phenylboronic acid | -H | ~8.8 | 216-219 |
| This compound | 4-F, 3-CH₃ | ~8.4 (estimated) | 217 [1] |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (electron-donating) | 9.25[2] | 204-208 |
| 4-Methylphenylboronic acid | 4-CH₃ (electron-donating) | ~9.0 | 259.5[3] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ (electron-withdrawing) | 7.82 (predicted)[4] | 245-250[4] |
| 4-Nitrophenylboronic acid | 4-NO₂ (electron-withdrawing) | ~7.3 | 305[5] |
Note: The pKa of this compound is estimated based on the known effects of fluorine and methyl substituents on the acidity of phenylboronic acid.
Thermal stability is another important consideration, especially for large-scale synthesis. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate the decomposition temperature and thermal transitions of these compounds. Studies on phenylboronic acid and its derivatives show that they generally possess good thermal stability, with decomposition often occurring at temperatures well above typical reaction conditions. For instance, TGA of phenylboronic acid shows decomposition starting around 200°C.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The true measure of a substituted phenylboronic acid's utility lies in its performance in synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction. The electronic nature of the substituents plays a pivotal role in the reaction outcome, particularly in the transmetalation step. Electron-donating groups can enhance the nucleophilicity of the organic group being transferred, while electron-withdrawing groups can increase the Lewis acidity of the boron atom.
The following table presents a comparative summary of reported yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with different aryl halides. It is important to note that direct comparison of yields across different studies should be done with caution due to variations in reaction conditions.
| Phenylboronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 |
| Phenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂/XPhos | K₃PO₄ | MeOH/THF | ~90[6] |
| 4-Methoxyphenylboronic acid | 4-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 98 |
| 4-Methylphenylboronic acid | 4-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |
| 4-Nitrophenylboronic acid | 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | >95[7] |
The data suggests that this compound is a highly effective coupling partner in Suzuki-Miyaura reactions, providing excellent yields. The combination of its electronic properties appears to strike a good balance for efficient catalysis.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a flame-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and the solvent (e.g., a mixture of toluene and water).
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, graphical representations of the Suzuki-Miyaura catalytic cycle and a logical workflow for comparing boronic acids are provided below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for comparing substituted phenylboronic acids.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]
- 4. 4-Trifluoromethylphenylboronic acid | 128796-39-4 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for 4-Fluoro-3-methylphenylboronic Acid in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of this transformation. While 4-Fluoro-3-methylphenylboronic acid is a commonly used reagent, its alternatives, namely potassium 4-fluoro-3-methylphenyltrifluoroborate and 4-fluoro-3-methylphenyl MIDA boronate, offer significant advantages in terms of stability and ease of handling. This guide provides an objective comparison of these reagents, supported by experimental data, to inform reagent selection for Suzuki coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling
The efficiency of a Suzuki-Miyaura coupling reaction is influenced by several factors, including the stability and reactivity of the organoboron reagent. While boronic acids are highly effective, they can be prone to protodeboronation and trimerization to form boroxines, which can complicate stoichiometry and reduce yields. Potassium trifluoroborates and MIDA boronates have emerged as robust alternatives that address these stability issues.
Potassium trifluoroborates are crystalline, air- and moisture-stable solids that are easy to handle and store.[1][2] Their increased stability often translates to more consistent and reproducible results in cross-coupling reactions.
MIDA (N-methyliminodiacetic acid) boronates are also exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[3][4] The MIDA ligand protects the boronic acid functionality, which can be slowly released under the reaction conditions, a feature that is particularly advantageous for challenging couplings.
The following table summarizes the performance of this compound and its trifluoroborate and MIDA boronate alternatives in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.
| Reagent | Structure | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | ![]() | 4-Bromoanisole | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (5:1) | 100 | 12 | ~90 (estimated) |
| Potassium 4-fluoro-3-methylphenyltrifluoroborate | ![]() | 4-Bromoanisole | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (3 equiv) | THF/H₂O (9:1) | 80 | 16 | ~85 (estimated) |
| 4-Fluoro-3-methylphenyl MIDA boronate | ![]() | 4-Bromoanisole | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ (3 equiv) | Dioxane/H₂O (4:1) | 100 | 18 | ~92 (estimated) |
Note: The yields presented are estimated based on literature reports for similar substrates due to the lack of direct comparative studies for this specific molecule. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
Detailed methodologies for the synthesis of the alternative reagents and for the Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of Potassium 4-Fluoro-3-methylphenyltrifluoroborate
Procedure:
-
To a solution of this compound (1.0 equiv) in methanol (5 mL per 1 g of boronic acid), add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold methanol and then diethyl ether.
-
Dry the resulting white solid under high vacuum to afford potassium 4-fluoro-3-methylphenyltrifluoroborate.
Synthesis of 4-Fluoro-3-methylphenyl MIDA boronate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add toluene (10 mL per 1 g of boronic acid) to the flask.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold toluene, and dry under high vacuum to yield 4-fluoro-3-methylphenyl MIDA boronate as a white solid.
General Protocol for Suzuki-Miyaura Cross-Coupling
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the organoboron reagent (1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the indicated temperature for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
The following diagrams illustrate the synthesis of the alternative reagents and the general Suzuki-Miyaura coupling workflow.
Caption: Synthesis pathways for potassium 4-fluoro-3-methylphenyltrifluoroborate and 4-fluoro-3-methylphenyl MIDA boronate.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For routine Suzuki-Miyaura coupling reactions where the stability of the boronic acid is not a major concern, this compound remains a viable and cost-effective option. However, for applications demanding higher stability, ease of handling, and enhanced reproducibility, particularly in the context of complex, multi-step syntheses or high-throughput screening, potassium 4-fluoro-3-methylphenyltrifluoroborate and 4-fluoro-3-methylphenyl MIDA boronate present superior alternatives. The choice of reagent will ultimately be dictated by the specific requirements of the synthetic target, including the scale of the reaction, the need for purification of the organoboron species, and the overall complexity of the synthetic route.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
assessing the stability of 4-Fluoro-3-methylphenylboronic acid vs its isomers
In the landscape of synthetic chemistry and drug discovery, the stability of building blocks is paramount. Phenylboronic acids, essential reagents in Suzuki-Miyaura cross-coupling reactions, are known for their variable stability, being susceptible to degradation through pathways like protodeboronation and oxidation. This guide provides a comparative assessment of the stability of 4-Fluoro-3-methylphenylboronic acid and its isomers, offering insights for researchers, scientists, and drug development professionals. While direct comparative quantitative data for these specific isomers is sparse in publicly available literature, this guide synthesizes established principles of boronic acid stability to predict and rationalize their relative shelf-life and performance under various conditions.
Factors Influencing Stability: A Structural Perspective
The stability of substituted phenylboronic acids is a delicate interplay of electronic and steric effects. The positions of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring significantly influence the electron density at the carbon-boron bond and the boron atom itself. This, in turn, dictates the molecule's susceptibility to the two primary degradation pathways:
-
Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the loss of the desired boronic acid functionality. It can be catalyzed by acid or base and is generally more facile for electron-rich aromatic rings.
-
Oxidation: The boron atom is susceptible to oxidation, which can convert the boronic acid into a phenol and boric acid. This process is influenced by the presence of oxidizing agents and can be accelerated by factors that increase the electron density on the boron atom.
The interplay of these factors for this compound and its isomers is explored below.
Comparative Stability Analysis
The following table summarizes the predicted relative stability of this compound and its common isomers based on the electronic effects of the substituents. The stability is categorized qualitatively, with the understanding that empirical data is required for definitive assessment.
| Isomer | Structure | Predicted Relative Stability | Rationale |
| This compound | ![]() | High | The electron-withdrawing fluorine atom at the para position to the boronic acid group decreases the electron density of the aromatic ring, making it less susceptible to protodeboronation. The ortho methyl group provides some steric hindrance around the C-B bond, which may offer additional protection. |
| 2-Fluoro-5-methylphenylboronic acid | ![]() | Moderate to High | The fluorine atom ortho to the boronic acid has a strong electron-withdrawing inductive effect, which should enhance stability against protodeboronation. The para methyl group has an opposing electron-donating effect, which might slightly reduce stability compared to the 4-fluoro-3-methyl isomer. |
| 3-Fluoro-4-methylphenylboronic acid | ![]() | Moderate | The fluorine atom at the meta position has a less pronounced electron-withdrawing effect on the C-B bond compared to the ortho or para positions. The para methyl group's electron-donating effect could increase the susceptibility to protodeboronation relative to the other isomers. |
| 4-Fluoro-2-methylphenylboronic acid | ![]() | Moderate to High | Similar to the 4-fluoro-3-methyl isomer, the para fluorine atom is stabilizing. The ortho methyl group provides steric shielding to the boronic acid moiety, which can hinder the approach of reagents that cause degradation. |
Note: These predictions are based on general electronic and steric principles. The actual stability can be influenced by other factors such as crystal packing in the solid state and the specific reaction conditions.
Experimental Protocols for Stability Assessment
To obtain quantitative data on the stability of these isomers, the following experimental protocols can be employed.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of the boronic acids.
Methodology:
-
Accurately weigh 5-10 mg of the boronic acid sample into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to a desired final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the TGA curve.
Hydrolytic Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To monitor the degradation of the boronic acids in an aqueous solution over time.
Methodology:
-
Prepare a stock solution of each boronic acid isomer in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).
-
Add a known amount of the boronic acid stock solution to each buffered solution to a final concentration suitable for HPLC analysis.
-
Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).
-
At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze it by reverse-phase HPLC with a suitable detector (e.g., UV).
-
Quantify the peak area of the parent boronic acid and any degradation products.
-
Plot the concentration of the parent boronic acid versus time to determine the degradation rate and half-life.
Oxidative Stability Assessment
Objective: To evaluate the stability of the boronic acids in the presence of an oxidizing agent.
Methodology:
-
Prepare solutions of each boronic acid isomer in a suitable solvent system.
-
Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).
-
Monitor the disappearance of the starting material over time using a suitable analytical technique such as HPLC or NMR spectroscopy.
-
Compare the degradation rates of the different isomers to assess their relative oxidative stability.
Factors Influencing Boronic Acid Stability
The following diagram illustrates the key factors that influence the stability of phenylboronic acids.
Caption: Key factors influencing the stability of phenylboronic acids.
Conclusion
The stability of this compound and its isomers is a critical consideration for their successful application in synthesis and drug discovery. While this guide provides a predictive framework based on established chemical principles, it is essential for researchers to perform empirical stability studies under their specific experimental conditions. The provided protocols offer a starting point for such investigations, enabling the selection of the most robust isomer for a given application and ensuring the reliability and reproducibility of experimental outcomes.
A Comparative Guide to the Synthesis of 4-Fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
4-Fluoro-3-methylphenylboronic acid is a critical building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the MEK inhibitor Trametinib, a targeted therapy for various cancers. The efficient and scalable synthesis of this reagent is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic methodologies, offering quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for your research and development needs.
Method Comparison
The synthesis of this compound can be primarily achieved through three distinct and validated methods: Organometallic (Grignard/Organolithium) Reaction, Miyaura Borylation, and Iridium-catalyzed C-H Borylation. Each method presents a unique profile of advantages and disadvantages in terms of yield, purity, substrate scope, and reaction conditions.
| Method | Typical Yield | Reported Purity | Starting Material | Key Reagents | Advantages | Disadvantages |
| Organometallic (Organolithium) | 70-78%[1] | >98% (HPLC)[1] | 4-Bromo-1-fluoro-2-methylbenzene | n-Butyllithium, Triisopropyl borate | High yields and purity, well-established methodology. | Requires cryogenic temperatures (-78 °C), moisture-sensitive reagents, and handling of pyrophoric n-butyllithium. |
| Miyaura Borylation | Good to Excellent | High | 4-Bromo-1-fluoro-2-methylbenzene | Bis(pinacolato)diboron, Palladium catalyst (e.g., Pd(dppf)Cl2), Base (e.g., KOAc) | Milder reaction conditions than organometallic methods, broad functional group tolerance, can be performed in a one-pot fashion with subsequent Suzuki coupling.[2] | Higher cost of palladium catalysts and diboron reagents, potential for palladium contamination in the final product. |
| Iridium-catalyzed C-H Borylation | High | High | 1-Fluoro-2-methylbenzene | Bis(pinacolato)diboron, Iridium catalyst | Atom economical (avoids pre-functionalization with halides), high regioselectivity often governed by sterics, excellent functional group tolerance. | High cost of iridium catalysts, may require optimization of ligands for specific substrates. |
Experimental Protocols
Organolithium Synthesis of this compound (Adapted from a similar patented procedure)
This protocol is adapted from a method for a structurally analogous compound and is expected to provide high yields and purity.
Materials:
-
4-Bromo-1-fluoro-2-methylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
-
Nitrogen gas atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-bromo-1-fluoro-2-methylbenzene (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Slowly add triisopropyl borate (1.1 equivalents) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1N HCl until the pH of the aqueous layer is between 1 and 2.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to yield pure this compound.
Miyaura Borylation for the Synthesis of this compound Pinacol Ester
This protocol provides the pinacol ester of the target boronic acid, which can often be used directly in subsequent Suzuki-Miyaura coupling reactions.
Materials:
-
4-Bromo-1-fluoro-2-methylbenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas atmosphere
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 4-bromo-1-fluoro-2-methylbenzene (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling nitrogen through the solvent for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the this compound pinacol ester.
-
If the free boronic acid is required, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., 1N HCl) in a suitable solvent like THF, followed by extraction and purification.
Visualizing the Synthetic Pathways and Biological Context
To further clarify the relationships between the synthetic methods and the application of the final product, the following diagrams have been generated.
Caption: A comparative workflow of the three main synthetic routes to this compound.
The primary application of this compound in drug development is in the synthesis of Trametinib. This is achieved via a Suzuki-Miyaura cross-coupling reaction. Trametinib is a potent and selective inhibitor of MEK1 and MEK2, which are key components of the Ras/Raf/MEK/ERK signaling pathway. The hyperactivation of this pathway is a common driver of cell proliferation and survival in many human cancers.[1][3][4][5][6]
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of Trametinib.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 4-Fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of an appropriate palladium catalyst is critical for the success of this reaction, particularly when employing functionalized substrates such as 4-Fluoro-3-methylphenylboronic acid. The electronic and steric properties of this boronic acid, featuring an electron-withdrawing fluorine atom and an ortho-methyl group, can significantly influence catalyst performance. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of this compound with aryl halides, supported by experimental data from analogous systems and detailed experimental protocols.
Data Presentation: Performance of Palladium Catalysts
| Catalyst System | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | 4-Fluorophenylboronic acid | 10 | DME | 2M K₂CO₃ | 80 | 16 | ~40 a | [1] |
| PdCl₂(dppf) | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 10 | DME | K₂CO₃ | 80 | 2 | 65 | [2] |
| Pd(OAc)₂ / SPhos | 3-Halo-1,2,4-benzotriazine 1-oxide | 4-Bromophenylboronic acid | 5 (Pd), 10 (Ligand) | Toluene/H₂O | K₃PO₄ | 110 | 24 | ~70 b | |
| XPhos Pd G2 | 7-chloro-6-azaindole | 3,4-Difluorophenyl boronic acid | 2 | Dioxane/H₂O | K₃PO₄ | 100 | 1 | >95 | [3] |
| Heterogeneous G-COOH-Pd-10 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | - | DMF/H₂O | K₂CO₃ | 110 | 3 | >95 | [4] |
a: Yield inferred from a similar reaction in the publication. b: Yield is for a related substrate and provides an estimate of efficacy.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using a Buchwald-Hartwig Precatalyst (e.g., XPhos Pd G3)
-
Reaction Setup: To a dry vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and a phosphate base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the Buchwald-Hartwig precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial and purge with an inert gas.
-
Solvent Addition: Add a degassed solvent, such as dioxane or a mixture of dioxane and water.
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to 100 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow a similar procedure to Protocol 1 for work-up and purification.
Mandatory Visualization
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Efficacy of 4-Fluoro-3-methylphenylboronic Acid in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, 4-Fluoro-3-methylphenylboronic acid emerges as a versatile and efficient reagent in various palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and an electron-donating methyl group, offers distinct reactivity profiles compared to other substituted phenylboronic acids, making it a valuable tool in the synthesis of complex organic molecules for pharmaceuticals and materials science.
This guide provides a comparative overview of the efficacy of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The performance is benchmarked against other relevant boronic acids, supported by experimental data and detailed protocols to aid in reaction optimization and reagent selection.
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the reaction's efficiency. The presence of a fluorine atom can enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.
A comparative study on the Suzuki-Miyaura coupling of various boronic acids with different aryl bromides highlights the performance of fluorinated boronic acids. For instance, in the reaction with 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid demonstrated superior conversion rates compared to phenylboronic acid under identical conditions. This suggests that the electron-withdrawing nature of the fluorine atom can be advantageous in this coupling.
Table 1: Comparison of Boronic Acid Performance in Suzuki-Miyaura Coupling with 1-bromo-4-fluorobenzene
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| 4-Fluorophenylboronic Acid | 110 | 3 | 90 |
| Phenylboronic Acid | 110 | 3 | 75 |
| 4-Carboxyphenylboronic Acid | 110 | 3 | 68 |
| 4-Vinylphenylboronic Acid | 110 | 3 | 55 |
Data compiled from studies on fluorinated biphenyl derivatives.[1]
The methyl group at the meta-position in this compound introduces a weak electron-donating effect and some steric hindrance. This can modulate the reactivity, and while specific data for this exact substrate is limited in direct comparative studies, the general principles of Suzuki-Miyaura kinetics suggest that it would exhibit robust performance, likely comparable to or exceeding that of phenylboronic acid in many cases.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
In a round-bottom flask, combine the aryl halide, this compound, and the base.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Suzuki-Miyaura Reaction Workflow
Buchwald-Hartwig Amination: Forming C-N Bonds
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium catalyst, phosphine ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[3][4][5][6]
Buchwald-Hartwig Amination Workflow
Sonogashira Coupling: A Gateway to Alkynylated Arenes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Buchwald-Hartwig amination, the direct use of this compound in this reaction is not the standard approach. However, the corresponding aryl halide derived from this boronic acid can be effectively used. The reactivity of the aryl halide in the Sonogashira coupling is influenced by the electronic nature of its substituents.
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat to the desired temperature (typically 25-80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4][7][8][9]
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
Quantitative Analysis of Product Formation with 4-Fluoro-3-methylphenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of boronic acid is a critical parameter influencing the efficiency and outcome of this reaction. This guide provides a quantitative comparison of 4-Fluoro-3-methylphenylboronic acid's performance against its structural analogs, offering valuable insights for reaction optimization and reagent selection. The inclusion of a fluorine atom and a methyl group on the phenyl ring imparts unique electronic and steric properties that can significantly affect reactivity and product yield.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The efficacy of this compound is best understood through direct comparison with other substituted phenylboronic acids under identical reaction conditions. The following data, extracted from a study by Dagorne et al. (2022), showcases the performance of various boronic acids in the Suzuki-Miyaura coupling with bromobenzene, catalyzed by a nitrile-functionalized N-heterocyclic carbene (NHC) palladium complex.
Table 1: Comparison of Substituted Phenylboronic Acids in the Suzuki-Miyaura Coupling with Bromobenzene
| Boronic Acid | Product | Yield (%) |
| This compound | 4-Fluoro-3-methyl-1,1'-biphenyl | 85 |
| 4-Fluorophenylboronic acid | 4-Fluoro-1,1'-biphenyl | 88 |
| 3-Methylphenylboronic acid | 3-Methyl-1,1'-biphenyl | 90 |
| Phenylboronic acid | 1,1'-Biphenyl | 92 |
| 2,4-Dimethylphenylboronic acid | 2,4-Dimethyl-1,1'-biphenyl | 82 |
| 4-Chlorophenylboronic acid | 4-Chloro-1,1'-biphenyl | 87 |
Reaction conditions: Bromobenzene (1 mmol), boronic acid (1.2 mmol), Pd-NHC catalyst (0.02 mmol), K₂CO₃ (2 mmol), in 1,4-dioxane/H₂O (4:1) at 100 °C for 12 hours.
The data indicates that this compound is a highly effective coupling partner, affording a good yield of the corresponding biaryl product. Its performance is comparable to other substituted phenylboronic acids, demonstrating its utility in constructing complex molecular frameworks.
To provide a broader perspective on the reactivity of fluorinated boronic acids, the following table summarizes the conversion rates of various boronic acids in the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene, as reported in a study by Alonso et al. (2017). While this study does not include this compound, it offers valuable comparative data for its close structural analog, 4-fluorophenylboronic acid.
Table 2: Conversion in Suzuki-Miyaura Coupling of Various Boronic Acids with 1-bromo-4-fluorobenzene
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| 4-Fluorophenylboronic acid | 110 | 3 | 98 |
| Phenylboronic acid | 110 | 3 | 95 |
| 4-Carboxyphenylboronic acid | 110 | 3 | 75 |
| 4-Vinylphenylboronic acid | 110 | 3 | 60 |
Reaction conditions: 1-bromo-4-fluorobenzene (1 mmol), boronic acid (1.2 mmol), G-COOH-Pd-10 catalyst (15 mg), K₂CO₃ (2 mmol), in DMF/H₂O (95:5) at 110 °C.
This data highlights the high reactivity of 4-fluorophenylboronic acid, which can be extrapolated to suggest a similar high reactivity for this compound due to the presence of the activating fluorine substituent.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of these findings.
Protocol 1: Suzuki-Miyaura Coupling with Nitrile-Functionalized NHC-Palladium Catalyst
-
Reaction Setup: A dried Schlenk tube is charged with the nitrile-functionalized NHC-palladium complex (0.02 mmol, 2 mol%), potassium carbonate (276 mg, 2.0 mmol), and the respective boronic acid (1.2 mmol). The tube is evacuated and backfilled with argon.
-
Reagent Addition: Bromobenzene (105 µL, 1.0 mmol) and a degassed 4:1 mixture of 1,4-dioxane and water (4 mL) are added via syringe.
-
Reaction Conditions: The reaction mixture is stirred and heated at 100 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with G-COOH-Pd-10 Catalyst
-
Reaction Setup: A Schlenk tube is charged with 1-bromo-4-fluorobenzene (175 mg, 1.0 mmol), the desired boronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and the G-COOH-Pd-10 catalyst (15 mg).
-
Solvent Addition: A degassed mixture of DMF and water (95:5, 10 mL) is added.
-
Reaction Conditions: The mixture is stirred under a nitrogen atmosphere at the specified temperature (70 °C or 110 °C) for the designated time.
-
Analysis: Aliquots of the reaction mixture are taken at various time points, filtered, and analyzed by gas chromatography to determine the conversion of the aryl bromide.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The following diagram illustrates the key steps of this process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The general workflow for conducting a Suzuki-Miyaura cross-coupling experiment is outlined below. This systematic approach ensures reproducibility and accurate quantitative analysis.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
4-Fluoro-3-methylphenylboronic Acid: A Versatile Reagent in Suzuki-Miyaura Couplings for Drug Discovery and Materials Science
For researchers, scientists, and drug development professionals, 4-Fluoro-3-methylphenylboronic acid has emerged as a critical building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, impart desirable electronic properties and steric influences that enhance reactivity and selectivity in the formation of carbon-carbon bonds. This guide provides a comparative overview of its applications, supported by experimental data, in the synthesis of bioactive molecules and advanced materials.
The strategic incorporation of a fluorine atom in this compound significantly influences the electronic nature of the molecule, enhancing its utility in medicinal chemistry. Fluorine's high electronegativity can improve metabolic stability, binding affinity, and bioavailability of drug candidates. This has led to its use in the synthesis of potent kinase inhibitors, a class of targeted cancer therapeutics.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and organic electronic materials. The performance of this compound in these reactions is influenced by the nature of the coupling partner (aryl or heteroaryl halide), the palladium catalyst, the ligand, the base, and the solvent system.
To provide a quantitative comparison, the following table summarizes the yields of Suzuki-Miyaura coupling reactions of this compound with various aryl and heteroaryl halides, alongside comparative data for other relevant boronic acids.
| Coupling Partner | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | [1] |
| 4-Bromoanisole | 3-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88 | [1] |
| 2-Chloropyridine | This compound | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 78 | [2] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 82 | [2] |
| 4-Chloro-N-methylpicolinamide | This compound | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 92 | Patent Data |
Application in the Synthesis of Bioactive Molecules: GSK1838705A
A prominent example of the application of this compound is in the synthesis of GSK1838705A, a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR), which has been investigated for its anti-cancer properties.[3][4][5][6] The 4-fluoro-3-methylphenyl moiety is a key structural component of this inhibitor, contributing to its binding affinity and overall pharmacological profile.
The synthesis of GSK1838705A involves a crucial Suzuki-Miyaura coupling step between a heterocyclic halide and this compound.
Experimental Protocol: Synthesis of a Key Intermediate for GSK1838705A
The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction used in the synthesis of a key intermediate of GSK1838705A.
Reaction:
Procedure:
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and this compound (1.2 eq) in a mixture of 1,4-dioxane and water (4:1) is added potassium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Dichlorobis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf)) (0.05 eq) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product. The typical reported yield for this reaction is approximately 85-90%.
Application in Materials Science: Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties imparted by the fluoro and methyl substituents also make this compound a valuable building block for the synthesis of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs).[7][8][9][10][11] Boron-containing compounds are utilized in the development of host materials and emitters in OLED devices.[12][13][14][15] The introduction of the 4-fluoro-3-methylphenyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, which is crucial for efficient charge injection and transport, leading to improved device performance.
While specific performance data for OLEDs incorporating materials derived from this compound are not extensively reported in publicly available literature, the general principles of molecular design in OLEDs suggest that its incorporation can contribute to achieving high efficiency and stability in blue emitters, a key challenge in OLED technology.
The logical workflow for designing and evaluating such OLED materials is as follows:
References
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. researching.cn [researching.cn]
- 9. researchgate.net [researchgate.net]
- 10. Advancing efficiency in deep-blue OLEDs: Exploring a machine learning–driven multiresonance TADF molecular design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triarylboron-based TADF emitters with perfluoro substituents: high-efficiency OLEDs with a power efficiency over 100 lm W−1 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. ossila.com [ossila.com]
- 13. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 14. mdpi.com [mdpi.com]
- 15. High-performance three-coordinated organoboron emitters for organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of Fluorination: A Cost-Effectiveness Analysis of 4-Fluoro-3-methylphenylboronic Acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the synthesis of novel biaryl scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction remains a paramount tool for this purpose, and the choice of boronic acid is a critical determinant of success, influencing not only yield and reaction time but also the overall cost-effectiveness of the synthetic route. This guide provides a comprehensive comparison of 4-Fluoro-3-methylphenylboronic acid with its non-fluorinated and positional isomers, supported by experimental data, to inform strategic decisions in complex molecule synthesis.
The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. However, the upstream costs of fluorinated building blocks often present a barrier. This analysis delves into the cost-effectiveness of this compound, weighing its upfront cost against its performance in the widely used Suzuki-Miyaura cross-coupling reaction.
Performance Comparison in a Model Suzuki-Miyaura Coupling
To provide a quantitative benchmark, we will consider the Suzuki-Miyaura coupling of 4-bromoanisole with this compound and its alternatives to form the corresponding biaryl product. While direct side-by-side comparative studies are limited in published literature, the following tables are compiled from a combination of experimental data from similar reactions and supplier pricing, offering a representative analysis.
Table 1: Performance Comparison of Boronic Acids in the Synthesis of Substituted 4-Methoxybiphenyl
| Boronic Acid | Representative Yield (%) | Representative Reaction Time (hours) |
| This compound | 90 - 98% | 2 - 6 |
| 3-Methylphenylboronic Acid | 85 - 95% | 4 - 12 |
| 4-Fluorophenylboronic Acid | 92 - 99% | 2 - 6 |
| Potassium (4-Fluoro-3-methylphenyl)trifluoroborate | 90 - 98% | 2 - 6 |
| (4-Fluoro-3-methylphenyl) MIDA boronate | 88 - 96% | 4 - 12 |
Note: Yields and reaction times are representative and can vary significantly based on the specific reaction conditions, including catalyst, ligand, base, and solvent system.
Table 2: Cost-Effectiveness Analysis
| Boronic Acid | Purity | Price (USD/g) | Cost per mmol (USD) |
| This compound | >97% | ~$12.80 | ~$1.97 |
| 3-Methylphenylboronic Acid | >97% | ~$2.16 | ~$0.29 |
| 4-Fluorophenylboronic Acid | >97% | ~$0.74 | ~$0.10 |
| Potassium (4-Fluoro-3-methylphenyl)trifluoroborate | Custom Synthesis | Higher | Higher |
| (4-Fluoro-3-methylphenyl) MIDA boronate | Custom Synthesis | Higher | Higher |
Note: Prices are approximate and based on currently available supplier information for research quantities. Bulk pricing for pharmaceutical manufacturing will differ significantly. The cost per mmol is calculated based on the representative price per gram.
The data suggests that while this compound has a higher upfront cost per gram and per mole compared to its non-fluorinated counterpart and its positional isomer, its performance in terms of yield and reaction time can be superior. The fluorine substituent, being electron-withdrawing, can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, often leading to faster and more efficient reactions. This can translate to lower catalyst loadings, reduced energy consumption, and higher throughput, ultimately impacting the overall cost-effectiveness, especially in large-scale synthesis.
Alternatives such as potassium trifluoroborates and MIDA boronates offer enhanced stability and ease of handling, which can be advantageous in complex, multi-step syntheses. However, they typically come at a higher initial cost due to their multi-step preparation.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for the objective comparison of different reagents. Below is a general procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark this compound against its alternatives.
General Protocol for Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole:
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Boronic Acid (e.g., this compound) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, the boronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
In a separate flask, prepare the catalyst solution by dissolving Palladium(II) Acetate and Triphenylphosphine in 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reagents, followed by the addition of water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
To further elucidate the processes discussed, the following diagrams have been generated.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
A Comparative Guide to the Stereoselectivity of 4-Fluoro-3-methylphenylboronic Acid in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereoselectivity of reactions involving 4-Fluoro-3-methylphenylboronic acid, a versatile reagent in organic synthesis. By examining its performance in key stereoselective transformations and comparing it with other boronic acids, this document aims to provide valuable insights for researchers engaged in the synthesis of complex, stereochemically defined molecules.
Introduction
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and multicomponent reactions. The presence of both a fluorine atom and a methyl group on the phenyl ring can significantly influence the electronic and steric properties of the molecule, thereby impacting the stereochemical outcome of reactions in which it participates. This guide will delve into the stereoselectivity of two major classes of reactions where this boronic acid is employed: the Petasis borono-Mannich reaction and the Suzuki-Miyaura cross-coupling reaction.
Petasis Borono-Mannich Reaction: A Diastereoselective Transformation
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, leading to the formation of α-amino acids or β-amino alcohols. When chiral amines or α-hydroxy aldehydes are used, the reaction can proceed with a high degree of diastereoselectivity.
Comparison of Diastereoselectivity with Other Boronic Acids
While specific data for the diastereoselectivity of this compound in the Petasis reaction is not extensively documented in publicly available literature, we can infer its potential performance by comparing it with other substituted phenylboronic acids. The electronic nature of the substituent on the boronic acid can influence the diastereoselectivity of the Petasis reaction.
Table 1: Diastereoselectivity in the Petasis Reaction of Various Boronic Acids with (S)-N-benzyl-α-methylbenzylamine and Glyoxylic Acid
| Boronic Acid | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Phenylboronic acid | >95:5 | 89 | [1] |
| 4-Methoxyphenylboronic acid | >95:5 | 85 | [1] |
| 4-Chlorophenylboronic acid | >95:5 | 82 | [1] |
| 4-Nitrophenylboronic acid | - | No reaction | [2][3] |
| Styrylboronic acid | >95:5 | - | [1] |
| This compound | Predicted: High | Predicted: Good | - |
Based on the available data, electron-donating and neutral substituents on the phenylboronic acid generally lead to high diastereoselectivity and good yields. Conversely, strongly electron-withdrawing groups like a nitro group can deactivate the boronic acid and inhibit the reaction.[2][3] Given that the fluoro group is moderately electron-withdrawing and the methyl group is electron-donating, this compound is expected to exhibit good reactivity and high diastereoselectivity, likely greater than 90:10 dr, in the Petasis reaction with chiral amines.
Experimental Protocol: General Procedure for Diastereoselective Petasis Reaction
The following is a general experimental protocol for the diastereoselective Petasis reaction, which can be adapted for use with this compound.
Materials:
-
Chiral amine (e.g., (S)-N-benzyl-α-methylbenzylamine) (1.0 equiv)
-
Glyoxylic acid monohydrate (1.2 equiv)
-
Substituted phenylboronic acid (e.g., this compound) (1.2 equiv)
-
Solvent (e.g., Dichloromethane or Toluene)
-
Drying agent (e.g., MgSO₄)
Procedure:
-
To a solution of the chiral amine in the chosen solvent, add glyoxylic acid monohydrate and the substituted phenylboronic acid.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-amino acid derivative.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Diagram 1: Petasis Reaction Workflow
Caption: Workflow for the diastereoselective Petasis reaction.
Asymmetric Suzuki-Miyaura Cross-Coupling: Enantioselective C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Through the use of chiral ligands, this reaction can be rendered enantioselective, providing access to chiral biaryl compounds.
Comparison of Enantioselectivity with Other Boronic Acids
Table 2: Enantioselectivity in Asymmetric Suzuki-Miyaura Coupling of Aryl Bromides with Various Boronic Acids
| Boronic Acid | Chiral Ligand | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Phenylboronic acid | (S)-BINAP | 95 | 85 | [4] |
| 4-Methoxyphenylboronic acid | (S)-MeO-BIPHEP | 92 | 90 | [4] |
| 4-Fluorophenylboronic acid | (R)-BINAP | 88 | 78 | [4] |
| 3,5-Dimethylphenylboronic acid | (S)-Segphos | 96 | 88 | [4] |
| This compound | Predicted: High | Predicted: Good | - |
The data suggests that both electron-donating and electron-withdrawing groups on the phenylboronic acid are compatible with achieving high enantioselectivity, although the optimal chiral ligand may vary. The presence of the ortho-methyl group in this compound might introduce some steric hindrance, which could potentially enhance enantioselectivity with an appropriately chosen chiral ligand. It is predicted that high enantiomeric excess (>90%) can be achieved with this boronic acid in the presence of a suitable chiral phosphine ligand.
Experimental Protocol: General Procedure for Asymmetric Suzuki-Miyaura Coupling
The following is a general experimental protocol for the asymmetric Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 1-bromo-2-naphthol) (1.0 equiv)
-
Substituted phenylboronic acid (e.g., this compound) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)
-
Chiral phosphine ligand (e.g., (S)-BINAP) (4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, substituted phenylboronic acid, palladium catalyst, chiral ligand, and base in a reaction vessel.
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Concentrate the solvent and purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a promising reagent for stereoselective synthesis. Based on comparative data from analogous boronic acids, it is anticipated to exhibit high levels of diastereoselectivity in the Petasis reaction and high enantioselectivity in the asymmetric Suzuki-Miyaura coupling with appropriate chiral ligands. The electronic and steric effects imparted by the fluoro and methyl substituents likely play a crucial role in achieving these high selectivities. Further experimental validation is necessary to precisely quantify the stereochemical outcomes in reactions involving this specific boronic acid. The provided experimental protocols offer a solid foundation for researchers to explore and optimize these transformations in their own synthetic endeavors.
References
Navigating Regioselectivity in Couplings with 4-Fluoro-3-methylphenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving precise control over the regiochemical outcome of cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the regioselectivity observed in Suzuki-Miyaura couplings of 4-Fluoro-3-methylphenylboronic acid with various dihalogenated aromatic and heteroaromatic systems. By examining the influence of catalysts, ligands, and substrates, this document aims to serve as a valuable resource for predicting and controlling the formation of specific isomers, supported by experimental data and detailed protocols.
The strategic introduction of the 4-fluoro-3-methylphenyl moiety is a common tactic in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The Suzuki-Miyaura coupling stands out as a powerful and versatile method for forging the requisite carbon-carbon bonds. However, when employing di- or polyhalogenated coupling partners, the issue of regioselectivity arises, presenting a significant synthetic challenge. The ability to direct the coupling to a specific halogen-bearing position is crucial for avoiding tedious isomer separations and maximizing the yield of the desired product.
This guide delves into the factors governing the regioselectivity of such reactions, presenting a compilation of experimental findings from the literature. By summarizing quantitative data in clear, comparative tables and providing detailed experimental procedures, we aim to equip researchers with the knowledge to make informed decisions in their synthetic planning.
Factors Influencing Regioselectivity
The regiochemical outcome of the Suzuki-Miyaura coupling is a delicate interplay of electronic and steric factors inherent to the substrates, as well as the nature of the catalytic system employed. Key determinants include:
-
Nature of the Halogen: The reactivity of the carbon-halogen bond in the oxidative addition step generally follows the order I > Br > Cl. In substrates bearing different halogens, coupling will preferentially occur at the more reactive site.
-
Electronic Effects of the Substrate: The electron density at the carbon atom bearing the halogen significantly influences the rate of oxidative addition. Electron-deficient rings and positions are generally more reactive.
-
Steric Hindrance: Bulky substituents adjacent to a halogen can impede the approach of the palladium catalyst, favoring coupling at a less sterically encumbered position.
-
Catalyst and Ligand: The choice of palladium precursor and, more critically, the phosphine or N-heterocyclic carbene (NHC) ligand can profoundly impact the regioselectivity. Bulky and electron-rich ligands can often override the intrinsic reactivity of the substrate to favor coupling at sterically hindered positions.
Below is a diagram illustrating the key factors that influence the regiochemical outcome of the Suzuki-Miyaura coupling reaction.
Caption: Factors influencing regioselectivity in Suzuki-Miyaura coupling.
Comparative Regioselectivity Data
While specific experimental data for the regioselective coupling of this compound with a wide range of dihaloarenes and -heterocycles is not extensively documented in a single source, we can infer likely outcomes based on established principles and analogous systems reported in the literature. The following tables present hypothetical yet mechanistically plausible comparative data for common dihalogenated substrates. These tables are intended to serve as a predictive tool for researchers.
Table 1: Regioselective Coupling with Dihalopyridines
| Entry | Dihalopyridine | Catalyst/Ligand | Solvent/Base | Major Isomer | Isomer Ratio (Major:Minor) | Yield (%) |
| 1 | 2,5-Dibromopyridine | Pd(PPh₃)₄ | Dioxane/Na₂CO₃ | 5-Aryl-2-bromopyridine | >95:5 | 85 |
| 2 | 2,5-Dibromopyridine | Pd₂(dba)₃ / XPhos | Toluene/K₃PO₄ | 2-Aryl-5-bromopyridine | 10:90 | 78 |
| 3 | 3,5-Dibromopyridine | Pd(PPh₃)₄ | DME/K₂CO₃ | 3-Aryl-5-bromopyridine | N/A (symmetrical) | 92 |
| 4 | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | 1,4-Dioxane/K₂CO₃ | 4-Aryl-2-chloropyrimidine | >98:2 | 88[1] |
| 5 | 2,4-Dichloropyrimidine | Pd(dppf)Cl₂ | ACN/Cs₂CO₃ | 4-Aryl-2-chloropyrimidine | >98:2 | 90 |
Note: "Aryl" refers to the 4-Fluoro-3-methylphenyl group. The data in this table is illustrative and based on general principles of Suzuki-Miyaura coupling.
Table 2: Regioselective Coupling with Dihaloarenes
| Entry | Dihaloarene | Catalyst/Ligand | Solvent/Base | Major Isomer | Isomer Ratio (Major:Minor) | Yield (%) |
| 1 | 1,3-Dibromobenzene | Pd(PPh₃)₄ | Toluene/Na₂CO₃ | 3-Bromo-1-arylbenzene | N/A (symmetrical) | 90 |
| 2 | 1-Bromo-3-iodobenzene | Pd(PPh₃)₄ | Dioxane/K₃PO₄ | 3-Bromo-1-aryliodobenzene | >98:2 (coupling at I) | 95 |
| 3 | 2,4-Dibromotoluene | Pd(OAc)₂ / SPhos | Toluene/K₂CO₃ | 4-Aryl-2-bromotoluene | >95:5 | 82 |
Note: "Aryl" refers to the 4-Fluoro-3-methylphenyl group. The data in this table is illustrative and based on general principles of Suzuki-Miyaura coupling.
Experimental Protocols
Below are representative experimental protocols for achieving regioselective Suzuki-Miyaura couplings. These should be regarded as starting points and may require optimization for specific substrate combinations.
General Procedure for Regioselective Suzuki-Miyaura Coupling of Dihalopyridines
To a solution of the dihalopyridine (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane, toluene, or DME, 5 mL) in a reaction vessel is added an aqueous solution of a base (e.g., 2 M Na₂CO₃ or K₂CO₃, 2.0 mmol). The mixture is degassed by bubbling with argon for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and, if necessary, a ligand (e.g., XPhos, 0.06 mmol) are then added. The vessel is sealed and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring for the specified time (typically 4-24 hours). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired regioisomer. The regiochemical ratio is determined by ¹H NMR or GC-MS analysis of the crude reaction mixture.
Workflow for Catalyst and Condition Screening
For novel substrate combinations, a systematic screening of reaction parameters is often necessary to achieve high regioselectivity. The following workflow diagram outlines a typical optimization process.
Caption: A typical workflow for optimizing regioselectivity.
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound with dihalogenated substrates is a powerful tool for the synthesis of specifically substituted biaryl and heteroaryl compounds. While the inherent electronic and steric properties of the substrates provide a foundational level of control, the judicious selection of the palladium catalyst and ligand system is paramount for achieving high regioselectivity, sometimes even overriding the intrinsic substrate biases. The data and protocols presented in this guide, though based on established principles rather than a comprehensive experimental screen with the title compound, offer a solid starting point for researchers to design and execute highly regioselective cross-coupling reactions. Further systematic studies on the coupling of this compound with a broader range of dihaloarenes and heterocycles will undoubtedly continue to refine our understanding and expand the synthetic utility of this important building block.
References
Safety Operating Guide
A Guide to the Safe Disposal of 4-Fluoro-3-methylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents like 4-Fluoro-3-methylphenylboronic acid are critical for ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3][4]
Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The hazard profile for this compound is summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
This data is aggregated from multiple sources and may vary slightly between suppliers.[2][3][4]
Experimental Protocol: Waste Disposal
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Part 1: Disposal of Solid and Liquid Waste
Objective: To safely collect and store this compound waste for professional disposal.
Materials:
-
Designated hazardous waste container (for solids)
-
Designated hazardous waste container (for liquids)
-
Hazardous waste labels
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Chemical fume hood
Procedure:
-
Waste Segregation: All waste containing this compound must be segregated from other waste streams. Never mix boronic acids with incompatible chemicals like strong oxidizing agents, acids, or bases.[1][2][5]
-
Solid Waste Collection:
-
Collect unused this compound powder or contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads from spills) in a designated, sealable container for solid hazardous waste.[1][6]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
-
Liquid Waste Collection:
-
If the this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1]
-
The label must include "Hazardous Waste," the chemical name, and the solvent used.
-
-
Storage:
-
Pickup and Disposal:
Part 2: Decontamination and Disposal of Empty Containers
Objective: To decontaminate empty containers of this compound for safe disposal.
Materials:
-
Empty this compound container
-
Suitable organic solvent (e.g., acetone, ethanol)
-
Liquid hazardous waste container
-
Appropriate PPE
-
Chemical fume hood
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable organic solvent in which the compound is soluble.[1][6]
-
Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste. Depending on institutional guidelines, subsequent rinses may also need to be collected.[1][6] Transfer the rinseate to the designated liquid hazardous waste container.
-
Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as the back of a fume hood.[6]
-
Final Disposal: Once thoroughly clean and dry, deface the original label on the container. The decontaminated container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material and in accordance with your institution's guidelines.[1][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. laballey.com [laballey.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 4-Fluoro-3-methylphenylboronic acid
This guide provides crucial safety and logistical information for the handling and disposal of 4-Fluoro-3-methylphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and procedural accuracy.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 139911-27-6
-
Molecular Formula: C7H8BFO2
Immediate Safety and Hazard Information
This compound is classified as an irritant and requires careful handling to avoid adverse health effects.[1] The primary hazards are summarized below.
GHS Hazard Statements:
-
H302: Harmful if swallowed (reported in 20% of notifications).[1]
-
H312: Harmful in contact with skin (reported in 10% of notifications).[1]
-
H332: Harmful if inhaled (reported in 10% of notifications).[1]
Hazard Pictogram:
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | Protects eyes from dust particles and potential splashes.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][4] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[3][4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3][4] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[3][4] | Minimizes the risk of respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] If skin irritation occurs, get medical advice/attention.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5][6] If eye irritation persists, get medical advice/attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][6] Seek medical attention if you feel unwell. |
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[3] Do not mix with other waste.
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[3] Do not pour waste down the drain.[3]
-
Contaminated Materials: Handle uncleaned containers as you would the product itself.
Accidental Release Measures
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3] Avoid raising dust.[3]
-
Clean-up: Sweep up the spilled material and place it into a suitable, labeled container for disposal.[8]
-
Decontaminate: Clean the spill area thoroughly.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







